3,5-Dimethyl-4-ethoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJASQDMWVBTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584430 | |
| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-59-1 | |
| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethyl-4-ethoxyphenylboronic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Dimethyl-4-ethoxyphenylboronic acid, a valuable reagent in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound, also known as 4-Ethoxy-3,5-dimethylphenylboronic acid, is a white to off-white crystalline powder. Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 850568-59-1 |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Melting Point | 211 °C |
| Appearance | White to off-white crystalline powder |
| Synonyms | 4-Ethoxy-3,5-dimethylbenzeneboronic acid |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-4-ethoxy-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is purged with dry nitrogen. A solution of 1-bromo-4-ethoxy-3,5-dimethylbenzene (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 equivalents) is then added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of 1N hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield this compound as a crystalline solid.
Core Applications in Research and Development
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling enables the synthesis of biaryls, styrenes, and polyolefins, which are common structural motifs in pharmaceuticals and functional materials. This compound serves as the organoboron component in this reaction.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (in this case, this compound, activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Development and Medicinal Chemistry
Arylboronic acids are recognized as privileged structures in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, such as serine proteases. The unique electronic and steric properties conferred by the dimethyl and ethoxy substituents on the phenyl ring of this compound make it an attractive building block for the synthesis of novel drug candidates. Its incorporation into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties.
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: General workflow for drug discovery utilizing a key building block.
Spectral Data
Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not consistently reported in publicly accessible databases. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura coupling reaction, combined with the potential for the boronic acid moiety to interact with biological targets, makes it a significant tool in the development of novel molecules with potential therapeutic applications. The provided information serves as a foundational guide for the safe and effective use of this compound in a research and development setting.
Synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-4-ethoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] The document outlines a detailed, multi-step synthetic pathway, including experimental protocols for each key transformation. Quantitative data, including physical properties and expected yields, are summarized for clarity. Furthermore, a visual representation of the synthetic workflow is provided to facilitate a deeper understanding of the process. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development.
Introduction
This compound is an organoboron compound that has gained significant attention as a versatile reagent in organic chemistry. Its utility primarily lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of the dimethyl and ethoxy substituents on the phenyl ring can influence the electronic and steric properties of the resulting coupled products, making it a strategic building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the commercially available 3,5-dimethylphenol. The overall transformation involves three key stages:
-
Bromination of 3,5-dimethylphenol to introduce a bromine atom at the 4-position.
-
Ethoxylation of the resulting 4-bromo-3,5-dimethylphenol to form the corresponding ethyl ether.
-
Borylation of the ethereal intermediate via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis to yield the target boronic acid.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol
Materials:
-
3,5-Dimethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-3,5-dimethylphenol.
Step 2: Synthesis of 1-Bromo-4-ethoxy-3,5-dimethylbenzene
Materials:
-
4-Bromo-3,5-dimethylphenol
-
Iodoethane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromo-3,5-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq) and iodoethane (1.5 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-bromo-4-ethoxy-3,5-dimethylbenzene.
Step 3: Synthesis of this compound
Materials:
-
1-Bromo-4-ethoxy-3,5-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-bromo-4-ethoxy-3,5-dimethylbenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid, adjusting the pH to acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to give this compound as a solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Expected Yield (%) |
| 4-Bromo-3,5-dimethylphenol | C₈H₉BrO | 201.06 | Solid | 112-115 | 85-95 |
| 1-Bromo-4-ethoxy-3,5-dimethylbenzene | C₁₀H₁₃BrO | 229.11 | Oil or low-melting solid | - | 90-98 |
| This compound | C₁₀H₁₅BO₃ | 194.04 | Crystalline Solid | 165-170 | 70-85 |
Visualization of the Synthetic Workflow
The following diagram illustrates the multi-step synthesis of this compound.
References
In-Depth Technical Guide: 3,5-Dimethyl-4-ethoxyphenylboronic acid
CAS Number: 850568-59-1
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-ethoxyphenylboronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a potential modulator of biological pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its structure, featuring an ethoxy group and two methyl substituents on the phenyl ring, enhances its reactivity and selectivity in various chemical transformations.[1] Below is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 850568-59-1 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 211 °C (lit.) | [1] |
| Purity | 98-105% (Assay by titration) | [1] |
| Synonyms | 4-Ethoxy-3,5-dimethylbenzeneboronic acid | [1] |
| Storage Conditions | Store at room temperature | [1] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
1-Bromo-4-ethoxy-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃) or Triisopropyl borate (B(O-iPr)₃)
-
Aqueous hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). A crystal of iodine is added, and the flask is gently heated under a stream of nitrogen. After cooling, anhydrous THF is added to cover the magnesium. A solution of 1-Bromo-4-ethoxy-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed.
-
Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trialkyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.[3]
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, with vigorous stirring, until the solution becomes acidic (pH ~1-2). The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete hydrolysis.
-
Work-up and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] The following is a general protocol that can be adapted for specific substrates.
Reaction Scheme:
Materials:
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask or Schlenk tube, add the aryl halide/triflate, this compound, the base, and the palladium catalyst.
-
Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: The degassed solvent system is added via syringe.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under the inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Applications in Drug Discovery and Development
Boronic acids are a class of compounds with significant applications in medicinal chemistry, with some derivatives being developed as therapeutic agents. Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present in many biological molecules, and to participate in key synthetic reactions for building complex molecular scaffolds.
Role as a Building Block in Pharmaceutical Synthesis
The primary application of this compound in drug discovery is its use as a building block in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating biaryl structures, which are common motifs in many pharmacologically active compounds. The ethoxy and dimethyl substitutions on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
Potential as an IDO1 Inhibitor
Recent research has highlighted the potential of boronic acid-containing compounds as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[4][5] IDO1 is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6]
Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the activity of effector T-cells and natural killer (NK) cells and promotes the generation of regulatory T-cells (Tregs), thereby allowing cancer cells to evade the host immune system.[6][7] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
Boronic acid derivatives have been investigated as IDO1 inhibitors, where the boronic acid moiety can interact with the heme iron or key residues in the active site of the enzyme. While direct experimental data for this compound as an IDO1 inhibitor was not found, its structural features are consistent with scaffolds that have shown activity against this target.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a substituted phenylboronic acid, such as this compound.
Caption: General workflow for the synthesis of the target boronic acid.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.[8][9][10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IDO1 Signaling Pathway and Inhibition
This diagram illustrates the role of the IDO1 enzyme in tryptophan metabolism and how its inhibition can restore immune function.
Caption: The IDO1 pathway's role in immune escape and its inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rose-hulman.edu [rose-hulman.edu]
In-Depth Technical Guide to 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-4-ethoxyphenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique structural features, including the sterically hindered and electron-rich phenyl ring, make it a valuable reagent in cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its key applications in the development of bioactive compounds. A notable, albeit inferred, biological activity is its potential to modulate signaling pathways involved in cellular migration, highlighting its relevance in drug discovery, particularly in oncology.
Chemical and Physical Properties
This compound, with a molecular weight of 194.04 g/mol , is a white to off-white crystalline solid.[1] Its key properties are summarized in the table below. The presence of the boronic acid functional group makes it an essential reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Furthermore, the boronic acid moiety can participate in Chan-Lam coupling reactions to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| CAS Number | 850568-59-1 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 211 °C | [1] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [1] |
Synthesis Protocol
Experimental Workflow: Plausible Synthesis
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-4-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5-Dimethyl-4-ethoxyphenylboronic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination. Furthermore, it describes the compound's primary application in Suzuki-Miyaura cross-coupling reactions and illustrates relevant chemical equilibria and experimental workflows.
Introduction
This compound is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry. Its structural features, including the electron-donating dimethyl and ethoxy groups, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1] A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation in drug discovery processes. This guide summarizes the available data and provides a practical framework for determining its solubility.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 850568-59-1 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 211 °C | [1] |
| Purity | Typically ≥97% |
Solubility of Phenylboronic Acids: A General Overview
The solubility of phenylboronic acids is influenced by several factors, including the nature of the solvent, temperature, and the substituents on the phenyl ring. Generally, phenylboronic acids exhibit higher solubility in polar organic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[2][3] The introduction of substituents can either increase or decrease solubility depending on their nature.[4][5]
A significant characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4] These boroxines are often less soluble than their corresponding monomeric acids, and their formation can complicate solubility measurements and reaction kinetics.[4]
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
Experimental Protocol: Determination of Solubility
The dynamic or synthetic method is a widely accepted and reliable technique for determining the solubility of boronic acids in various solvents.[2][6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This process is repeated for different compositions to construct a solubility curve.
Materials and Equipment
-
This compound
-
High-purity organic solvents (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel
-
Thermostat bath with controlled heating
-
Magnetic stirrer
-
Precision thermometer or temperature probe
-
Luminance probe or laser beam for turbidity detection (optional, for enhanced accuracy)
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and commence stirring. Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.
-
Solubility Point Determination: Continuously observe the mixture. The temperature at which the last solid particles disappear is the equilibrium solubility temperature. If using instrumental detection, this point corresponds to a sharp decrease in turbidity.
-
Data Collection: Record the temperature and the corresponding mole fraction of the boronic acid.
-
Repeatability: Repeat the measurement for various compositions of the solute and solvent to generate a comprehensive solubility profile.
Caption: Workflow for the dynamic method of solubility determination.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, enabling the synthesis of a wide array of complex molecules, including biaryls, which are common motifs in pharmaceuticals.
Caption: A generalized scheme for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the essential physicochemical properties and a robust experimental protocol for its determination. Understanding the solubility characteristics is paramount for optimizing its use in synthetic applications, particularly in the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery and development. The provided workflows and background information offer a solid foundation for researchers working with this versatile compound.
References
Technical Guide: Physical Characteristics of 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-ethoxyphenylboronic acid (CAS No. 850568-59-1) is a specialized boronic acid derivative with significant utility in organic synthesis.[1] Its structural features, including an ethoxy group and two methyl substituents on the phenyl ring, impart distinct reactivity and selectivity.[1] This compound is primarily recognized as a key building block in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds in the synthesis of complex organic molecules.[1] Its application extends to the development of novel pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] This guide provides a summary of its core physical characteristics, outlines generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of such a compound.
Core Physical Properties
The known physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 850568-59-1 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 211 °C (Lit.) | [1] |
| Purity | 98 - 105% (Assay by titration) | [1] |
| Storage Conditions | Store at room temperature | [1] |
Experimental Protocols
While specific, detailed experimental records for the characterization of this compound are not publicly available, the following section outlines standardized, generic protocols for determining the key physical properties listed above. These methods are based on established international guidelines and common laboratory practices.
Determination of Appearance
Principle: This protocol describes the visual inspection of a substance to determine its physical form, color, and clarity.
Methodology:
-
Place a small, representative sample of the substance (approximately 100-200 mg) on a clean, white laboratory surface or in a clear glass vial.
-
Conduct the observation under diffuse, full-spectrum daylight or a standardized artificial light source.
-
Observe the sample against both a white and a black background to accurately assess color and identify any extraneous matter.
-
Record the physical state (e.g., crystalline powder, amorphous solid) and the color (e.g., white, off-white).
-
Use a spatula to gently manipulate the powder to assess its flow characteristics and check for uniformity.
Determination of Melting Point
Principle: The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This protocol is based on the OECD Guideline 102 for the Testing of Chemicals.[1][2][3]
Methodology (Capillary Method):
-
Ensure the sample is thoroughly dried and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm.
-
Place the capillary tube into a calibrated melting point apparatus (e.g., liquid bath or metal block design).
-
Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.
Logical Workflow for Physical Characterization
The following diagram illustrates a standard workflow for the physical and chemical characterization of a newly synthesized chemical entity like this compound.
Caption: Workflow for the characterization of a chemical compound.
References
Spectroscopic and Synthetic Profile of 3,5-Dimethyl-4-ethoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
3,5-Dimethyl-4-ethoxyphenylboronic acid, with the CAS number 850568-59-1, is a white to off-white crystalline powder.[1] It possesses a molecular formula of C₁₀H₁₅BO₃ and a molecular weight of 194.04 g/mol .[1] The compound has a reported melting point of 211 °C.[1] Its structure, featuring an ethoxy group and two methyl substituents on the phenyl ring, makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[2]
Hypothetical Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is illustrative and derived from the analysis of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 2H | Ar-H |
| ~4.0 | q | 2H | -OCH₂CH₃ |
| ~2.3 | s | 6H | Ar-CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~5.0-7.0 | br s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C-O |
| ~135 | Ar-C-B |
| ~130 | Ar-C-H |
| ~128 | Ar-C-CH₃ |
| ~64 | -OCH₂CH₃ |
| ~21 | Ar-CH₃ |
| ~15 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~2980-2850 | Medium-Strong | C-H stretch (alkyl) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion Type |
| 195.1 | [M+H]⁺ |
| 217.1 | [M+Na]⁺ |
| 177.1 | [M-H₂O+H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the arylboronic acid is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The choice of solvent can be critical, as boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra. Running the NMR in d₄-methanol can sometimes simplify the spectra by favoring the monomeric boronic acid form. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is a common and effective technique. A small amount of the solid compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). As the solvent evaporates, a thin film of the compound is deposited on the plate. The plate is then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a Nujol mull can be prepared by grinding the solid sample with a drop of Nujol (a mineral oil) to create a fine paste, which is then pressed between two salt plates for analysis.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of arylboronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted. The solution is introduced into the ESI source of the mass spectrometer. The analysis can be performed in both positive and negative ion modes. In positive ion mode, adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺) are commonly observed. A common challenge in the mass spectrometry of boronic acids is their propensity to dehydrate and form boroxines, which can complicate the interpretation of the mass spectrum.
Synthetic and Signaling Pathways
This compound is primarily utilized as a building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]
Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid.
References
Preliminary Investigation of Ethoxy-Substituted Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the synthesis, biological activities, and potential therapeutic applications of ethoxy-substituted boronic acids. Boronic acids, characterized by a carbon-boron bond, have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols and the active site residues of certain enzymes.[1] The introduction of an ethoxy substituent onto the phenyl ring of a boronic acid can modulate its physicochemical properties, such as lipophilicity and electronic characteristics, thereby influencing its biological activity and pharmacokinetic profile.
Synthesis of Ethoxy-Substituted Boronic Acids
The synthesis of ethoxy-substituted boronic acids, such as 4-ethoxyphenylboronic acid, can be achieved through established methods for the preparation of arylboronic acids. One of the most common and versatile methods is the Grignard reaction.[2] This involves the reaction of an ethoxy-substituted aryl halide (e.g., 4-bromoethoxybenzene) with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent (4-ethoxyphenylmagnesium bromide). This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired ethoxy-substituted boronic acid.
Another widely employed method is the Suzuki-Miyaura cross-coupling reaction, where ethoxy-substituted aryl halides or triflates are coupled with a diboron reagent in the presence of a palladium catalyst.[1]
General Experimental Protocol: Synthesis of 4-Ethoxyphenylboronic Acid via Grignard Reaction
The following is a general protocol for the synthesis of 4-ethoxyphenylboronic acid, adapted from standard procedures for Grignard reactions.[2][3]
Materials:
-
4-Bromoethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, add magnesium turnings.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve 4-bromoethoxybenzene in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromoethoxybenzene solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining 4-bromoethoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the magnesium is consumed.
-
-
Reaction with Trimethyl Borate:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Add a solution of trimethyl borate in anhydrous ether dropwise, maintaining a low temperature.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add cold aqueous hydrochloric acid to hydrolyze the borate ester and dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-ethoxyphenylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
-
Physicochemical Properties
The physicochemical properties of ethoxy-substituted boronic acids are crucial for their biological activity and drug-likeness. The ethoxy group, being moderately lipophilic and an electron-donating group, can influence the acidity of the boronic acid (pKa) and its ability to interact with biological targets.
| Property | 4-Ethoxyphenylboronic acid | Reference |
| CAS Number | 22237-13-4 | [4] |
| Molecular Formula | C8H11BO3 | [4] |
| Molecular Weight | 165.98 g/mol | [4] |
| Appearance | White crystalline powder | |
| Melting Point | 121-128 °C |
Biological Activities and Applications
Ethoxy-substituted boronic acids have been investigated for a range of biological activities, primarily leveraging the established roles of boronic acids as enzyme inhibitors.[5] The core principle behind their mechanism of action often involves the formation of a reversible covalent bond between the boron atom and a nucleophilic residue (such as serine or threonine) in the active site of the target enzyme.[6]
Proteasome Inhibition
Caption: Mechanism of proteasome inhibition by dipeptidyl boronic acids.
Antiviral Activity
4-Ethoxyphenylboronic acid has been reported to possess potent antiviral activity.[4] While the specific viral targets and the mechanism of action are not detailed in the available literature, boronic acids can potentially interfere with viral replication through several mechanisms. These include inhibiting viral proteases that are essential for processing viral polyproteins, or by interacting with viral glycoproteins that are crucial for viral entry into host cells. A study on pyrimidine ribonucleoside derivatives showed that a compound containing a 4-ethoxy-2-oxo-1(2H)-pyrimidin-1-yl moiety exhibited significant activity against the influenza A virus (H1N1), with an EC50 of 5.44 mM and a selectivity index (SI50) greater than 43.[10]
Lipase Inhibition
Triglyceride lipases are enzymes that catalyze the hydrolysis of triglycerides and are involved in lipid metabolism. Inhibition of these enzymes is a therapeutic strategy for managing obesity and dyslipidemia. 4-Ethoxyphenylboronic acid has been shown to inhibit triglyceride lipase.[4] Boronic acids can act as inhibitors of serine hydrolases, a class of enzymes that includes many lipases, by forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[11]
Structure-Activity Relationships (SAR)
The biological activity of boronic acid derivatives is highly dependent on their structure.[9] For dipeptidyl boronic acid proteasome inhibitors, modifications at the N-terminal acyl moiety and the amino acid side chains (P1, P2, etc.) significantly impact their potency and selectivity. The introduction of an ethoxy group on a phenyl ring within the inhibitor structure would influence its interaction with the binding pockets of the proteasome, potentially enhancing its activity or altering its selectivity profile. The electron-donating nature of the ethoxy group can also affect the Lewis acidity of the boron atom, which is a key factor in its interaction with the active site threonine.
Experimental Workflows
The preliminary investigation of a novel ethoxy-substituted boronic acid for a specific biological activity, such as enzyme inhibition, typically follows a structured workflow.
Caption: A typical workflow for the discovery of bioactive ethoxy-substituted boronic acids.
Conclusion
Ethoxy-substituted boronic acids represent a promising area for further investigation in drug discovery. Their synthesis is achievable through standard organic chemistry methodologies, and preliminary data suggests their potential as antiviral agents and enzyme inhibitors. However, a significant gap exists in the publicly available literature regarding specific quantitative biological data and detailed experimental protocols for these compounds. Future research should focus on the systematic synthesis of a library of ethoxy-substituted boronic acid derivatives and their comprehensive biological evaluation against various therapeutic targets to elucidate their structure-activity relationships and unlock their full therapeutic potential.
References
- 1. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. (4-Ethoxyphenyl)boronic acid | 22237-13-4 | FE139723 [biosynth.com]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of boronic acid inhibitors of endothelial lipase. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 4'-phosphonomethoxy pyrimidine ribonucleosides as potential anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,5-Dimethyl-4-ethoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is catalyzed by a palladium complex and is widely employed in the synthesis of biaryls, a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. 3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable building block for introducing a sterically hindered and electron-rich phenyl group, which can impart specific physicochemical properties to the target molecule.
This document provides detailed application notes and generalized protocols for the use of this compound in Suzuki-Miyaura coupling reactions. While a comprehensive literature search did not yield specific experimental protocols or quantitative data for this exact substrate, the following information is based on established general protocols for structurally and electronically similar compounds. The provided protocols should be considered as a starting point for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic aryl halide is depicted below:
Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl halides with boronic acids that are structurally or electronically similar to this compound. This data can serve as a guide for designing experiments with the target molecule.
| Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | 3,5-Dimethylphenylboronic acid (1.5) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 80 | 6 | 92 |
| 2-Bromotoluene | Phenylboronic acid (1.2) | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMF | 90 | 16 | 88 |
| 1-Chloro-4-cyanobenzene | 4-Methoxyphenylboronic acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH | 100 | 24 | 85 |
| 4-Bromobenzaldehyde | 3,5-Dimethoxyphenylboronic acid (1.3) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 85 | 8 | 90 |
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, temperature, and reaction time for the specific substrates being used.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 mmol)
-
Degassed solvent system (e.g., Toluene/Ethanol/H₂O (4:1:1), Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and small-scale synthesis.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%)
-
Base (e.g., K₂CO₃, CsF) (2.0 - 3.0 mmol)
-
Anhydrous, high-boiling point solvent (e.g., DMF, Dioxane, Toluene)
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (2-5 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture with stirring to the desired temperature (typically 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Suzuki Coupling with 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dimethyl-4-ethoxyphenylboronic acid. This versatile organoboron compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The following protocol is a generalized procedure derived from established Suzuki coupling methodologies and can be adapted for various aryl or vinyl halides/triflates.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3][4] This methodology is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[5] this compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of pharmacologically active molecules and advanced materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl or vinyl halide/triflate to form a palladium(II) intermediate.[1][6]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[4][7]
-
Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd/C)[1][8]
-
Ligand (if required, e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[5]
-
Anhydrous solvent (e.g., Dioxane/water, Toluene/water, DMF, or Methanol)[3][9]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
The flask is then sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., 1-5 mol%) and, if necessary, the ligand (e.g., 2-10 mol%) to the flask under the inert atmosphere.
-
Introduce the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.
-
The reaction mixture is then heated with vigorous stirring to the desired temperature (typically between 60-100 °C).[8][9]
-
The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired biphenyl compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Iodide | Aryl Chloride |
| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.1 |
| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | Pd(OAc)₂ (2%) with SPhos (4%) | Pd/C (5%) |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.5) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) | DMA/H₂O (9:1) |
| Temperature (°C) | 90 | 80 | 100 |
| Reaction Time (h) | 4 - 12 | 6 - 18 | 12 - 24 |
| Typical Yield | > 80% | > 85% | > 70% |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling protocol described.
Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Inert gas purging should be performed with appropriate care to avoid pressure buildup.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dimethyl-4-ethoxyphenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, including the electron-rich ethoxy group and the steric hindrance provided by the two methyl groups, influence its reactivity and selectivity in cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a protein kinase inhibitor, a class of molecules widely pursued in drug discovery for the treatment of cancer and inflammatory diseases.
Core Application: Synthesis of Protein Kinase Inhibitors
A key application of this compound is in the construction of substituted biaryl and heteroaryl scaffolds, which are common pharmacophores in kinase inhibitors. The boron functionality allows for the formation of a carbon-carbon bond with a variety of aromatic and heteroaromatic halides through the Suzuki-Miyaura cross-coupling reaction. This reaction is highly favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of building blocks.
A specific example of the application of this compound is in the synthesis of a class of protein kinase inhibitors as described in patent US20160096848A1. In this context, the boronic acid is coupled with a substituted pyrimidine derivative to furnish a key intermediate in the synthesis of the final inhibitor molecule.
Featured Molecule: 2-((2,6-dichloro-4-((4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-yl)amino)phenyl)amino)-N-ethylacetamide
The synthesis of this compound, a potential protein kinase inhibitor, highlights the utility of this compound in accessing complex molecular architectures for drug discovery. The 4-(4-ethoxy-3,5-dimethylphenyl)pyrimidine core is a crucial structural motif for binding to the target kinase.
Quantitative Data Summary
While the patent US20160096848A1 describes the synthesis of a class of protein kinase inhibitors including the featured molecule, specific quantitative biological data such as IC50 values for this particular compound are not publicly available. The compounds are claimed to be type-S protein kinase inhibitors, which are designed to bind to both the ATP-binding site and a substrate-recognition site of a protein kinase.
Experimental Protocols
Synthesis of 4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine (Intermediate)
This protocol describes the Suzuki-Miyaura cross-coupling reaction between this compound and a di-chloropyrimidine.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add palladium(II) acetate (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine.
Synthesis of N-(4-chloro-2,6-dichlorophenyl)-4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-amine (Intermediate)
This protocol outlines the nucleophilic aromatic substitution reaction to couple the pyrimidine intermediate with a substituted aniline.
Materials:
-
4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine
-
4-Amino-3,5-dichlorophenol
-
Cesium carbonate (Cs2CO3)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add 4-(4-ethoxy-3,5-dimethylphenyl)-2-chloropyrimidine (1.0 eq), 4-amino-3,5-dichlorophenol (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Purge the vessel with an inert gas.
-
Add degassed 1,4-dioxane.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-(4-chloro-2,6-dichlorophenyl)-4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-amine.
Synthesis of 2-((2,6-dichloro-4-((4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-yl)amino)phenyl)amino)-N-ethylacetamide (Final Product)
This protocol describes the final amination and acylation steps.
Materials:
-
N-(4-chloro-2,6-dichlorophenyl)-4-(4-ethoxy-3,5-dimethylphenyl)pyrimidin-2-amine
-
Ethylamine
-
2-Chloro-N-ethylacetamide
-
A suitable base (e.g., sodium tert-butoxide)
-
A suitable palladium catalyst and ligand (e.g., Pd2(dba)3 and BINAP)
-
A suitable solvent (e.g., Toluene)
Procedure:
-
The synthesis of the final compound involves a Buchwald-Hartwig amination of the aryl chloride intermediate with ethylamine, followed by acylation.
-
Combine the aryl chloride intermediate (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., BINAP, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) in a reaction vessel under an inert atmosphere.
-
Add a solution of ethylamine in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture and monitor its progress.
-
Upon completion of the amination, the resulting intermediate is acylated with 2-chloro-N-ethylacetamide in the presence of a base to yield the final product.
-
Purify the final compound using standard techniques such as column chromatography or recrystallization.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Synthetic Pathway to a Kinase Inhibitor.
Caption: p38 MAPK Signaling Pathway Inhibition.
Application Notes and Protocols for the Synthesis of Biaryls using 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. Its unique substitution pattern, featuring an electron-donating ethoxy group and two flanking methyl groups, influences the electronic and steric properties of the resulting biaryl compounds. This can impart desirable characteristics such as enhanced metabolic stability, improved potency, and modified solubility.
These application notes provide detailed protocols for the use of this compound in the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction known for its mild conditions and tolerance of a wide range of functional groups.
Core Applications
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the boronic acid and various organic halides or triflates.
Key applications include:
-
Pharmaceutical Drug Discovery: Synthesis of complex biaryl scaffolds as core components of new therapeutic agents. The substitution pattern of this boronic acid can be strategically employed to fine-tune the pharmacological properties of drug candidates.
-
Agrochemical Development: Creation of novel herbicides, fungicides, and insecticides containing the biaryl moiety.
-
Materials Science: Development of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers with specific electronic or photophysical properties.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimal conditions such as the choice of catalyst, ligand, base, and solvent may vary depending on the specific substrates being coupled.
Representative Protocol: Synthesis of 4-Ethoxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the reaction of 4-bromobenzonitrile with this compound.
Materials:
-
This compound (CAS: 850568-59-1)
-
4-Bromobenzonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under the inert atmosphere, add 1,4-dioxane (10 mL) and degassed water (2 mL).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: Typical Experimental Workflow for Biaryl Synthesis.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described in the protocol.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Mass (mg) | Yield (%) |
| 4-Bromobenzonitrile | 182.02 | 1.0 | 1.0 | 182 | - |
| This compound | 194.04 | 1.2 | 1.2 | 233 | - |
| Pd(dppf)Cl₂ | 816.64 | 0.05 | 0.05 | 41 | - |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276 | - |
| 4-Ethoxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile | 251.32 | - | - | (Theoretical: 251) | ~85-95 |
Note: The yield is an estimated range for a typical successful reaction and should be determined experimentally.
Troubleshooting and Considerations
-
Low Yields:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions can be beneficial.
-
Inefficient Transmetalation: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base can also play a role.
-
Protodeboronation: The boronic acid can be sensitive to acidic conditions or prolonged reaction times in protic solvents, leading to the formation of the corresponding arene as a byproduct. Using a higher equivalent of the boronic acid can sometimes mitigate this.
-
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur, particularly at higher temperatures or with certain catalysts.
-
Substrate Scope: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. The electronic nature of the substituents on both coupling partners can also influence the reaction rate and yield. Electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid generally facilitate the reaction.
Conclusion
This compound is a highly effective building block for the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. The provided protocols and data serve as a guide for researchers in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-ethoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures which are prevalent in medicinally important compounds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling. The presence of two methyl groups ortho to the boronic acid moiety classifies it as a sterically hindered reagent, which can present challenges in achieving high-yielding coupling reactions. However, with the appropriate choice of palladium catalyst, ligands, and reaction conditions, this boronic acid can be effectively coupled with various aryl and heteroaryl halides.
A significant application of this compound is in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[1] The synthesis of such pharmaceutical agents underscores the importance of reliable and efficient cross-coupling protocols for this boronic acid.
Palladium Catalysts and Reaction Conditions
The steric hindrance from the ortho-methyl groups on this compound necessitates the use of palladium catalysts and ligands that are effective for challenging coupling partners. While a variety of palladium sources can be utilized, the choice of ligand is often critical for achieving high yields.
Recommended Catalyst Systems:
-
Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands: This is a versatile and common catalyst system. The use of bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle, which is beneficial for sterically hindered substrates. Examples of suitable ligands include tricyclohexylphosphine (PCy₃) and other bulky phosphines.[2]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive but highly effective catalyst is widely used in Suzuki-Miyaura couplings.[3][4] It is often used for a broad range of substrates and can be effective for moderately hindered partners.
-
Palladium Pre-catalysts with Buchwald Ligands: For particularly challenging couplings, specialized ligands developed by the Buchwald group, such as S-Phos and X-Phos, in combination with palladium sources like Pd₂(dba)₃, can provide excellent results.[5]
General Reaction Parameters:
The success of the coupling reaction is also highly dependent on the choice of base, solvent, and temperature.
-
Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.[6]
-
Solvent: A variety of solvents can be employed, often as a mixture with water to facilitate the dissolution of the inorganic base. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[2][6] The choice of solvent can impact the solubility of the reactants and the stability of the catalyst.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system used. Microwave heating can also be employed to accelerate the reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and a Phosphine Ligand
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides or iodides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Pd(PPh₃)₄
This protocol is suitable for a wide range of Suzuki-Miyaura couplings and is a good alternative to the two-component catalyst system.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a general guideline for reactions involving this compound.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | For two-component catalyst systems. |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used.[6] |
| Solvent | Toluene, Dioxane, DMF | Often in a mixture with water. |
| Temperature | 80 - 120 °C | Can be optimized for specific substrates.[6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Highly dependent on substrates and optimized conditions. |
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Effects in Cross-Coupling Reactions with 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 3,5-Dimethyl-4-ethoxyphenylboronic acid. This sterically hindered and electron-rich boronic acid presents unique challenges and opportunities in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. Understanding and optimizing solvent conditions is paramount to achieving high yields and selectivity in these transformations.
Introduction to Solvent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The choice of solvent is a critical parameter that can significantly influence the reaction's outcome.[3] Solvents can affect the solubility of reactants, the stability and activity of the catalyst, and the rates of the individual steps in the catalytic cycle, such as oxidative addition and transmetalation.[3][4]
For sterically hindered substrates like this compound, the solvent can play an even more pronounced role in facilitating the reaction by influencing the geometry of the transition states. The polarity of the solvent can impact the selectivity of the reaction, particularly when coupling partners have multiple reactive sites.[3][5] While nonpolar solvents are often effective, polar aprotic solvents and aqueous mixtures are also widely used to enhance reaction rates and yields.[6][7]
Data Presentation: Solvent Effects on a Model Suzuki-Miyaura Reaction
| Solvent System | Typical Base(s) | Temperature (°C) | General Observations | Potential Issues |
| Toluene/Water | K₂CO₃, K₃PO₄ | 80-110 | Good for a wide range of substrates; biphasic nature can aid in product separation. | Mass transfer limitations between phases can occur. |
| 1,4-Dioxane/Water | K₂CO₃, Cs₂CO₃ | 80-110 | Excellent solvating power for many organic compounds and inorganic bases.[8] | Dioxane is a potential peroxide former and requires purification. |
| Tetrahydrofuran (THF)/Water | K₂CO₃, K₃PO₄ | 65-70 | Milder reaction conditions due to lower boiling point. | Can be less effective for challenging or sterically hindered couplings. |
| N,N-Dimethylformamide (DMF) | K₂CO₃, CsF | 100-150 | High boiling point allows for a wider temperature range; good for less reactive substrates. | Can be difficult to remove during workup; potential for side reactions.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | K₃PO₄ | 80-100 | A greener alternative to THF with a higher boiling point.[9] | May require optimization for specific catalyst systems. |
| t-Amyl Alcohol | K₃PO₄ | 100 | Another green solvent option that has shown success in nickel-catalyzed couplings.[9] | Less commonly used in palladium-catalyzed reactions, may require screening. |
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points, and optimization of the catalyst, ligand, base, temperature, and reaction time is recommended for any new substrate combination.
Protocol 1: General Procedure using a Biphasic Solvent System
This protocol is a widely used and robust method for a variety of Suzuki-Miyaura couplings.[10]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk tube or round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Seal the vessel with a septum or rubber stopper.
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for sterically hindered substrates.[8]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 2:1)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (5-10 mol%), and base (2.0 equiv).
-
Add the solvent system (e.g., 1,4-Dioxane/Water 2:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-30 minutes).[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. mdpi.com [mdpi.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Organic Materials Using 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,5-Dimethyl-4-ethoxyphenylboronic acid in the synthesis of novel biaryl compounds, which are key structural motifs in various functional materials and biologically active molecules. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely adopted method for the formation of C-C bonds.
Introduction
This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring two methyl groups ortho to the boronic acid moiety and an ethoxy group para to it, influences the electronic and steric properties of the molecule, making it a desirable partner in cross-coupling reactions. The resulting 3,5-dimethyl-4-ethoxyphenyl-substituted aromatic and heteroaromatic compounds are of significant interest in medicinal chemistry for the development of new therapeutic agents, such as phosphodiesterase (PDE) inhibitors and anti-inflammatory drugs, as well as in materials science for the creation of organic light-emitting diodes (OLEDs).
The Suzuki-Miyaura coupling reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.
Application 1: Synthesis of Biaryl Precursors for Bioactive Molecules
The 3,5-dimethyl-4-ethoxyphenyl moiety can be incorporated into various molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery. A common application is the synthesis of biaryl compounds where this group is coupled with a heterocyclic halide, a common core in many pharmaceutical agents.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol describes a general procedure for the synthesis of a biaryl compound via Suzuki-Miyaura coupling. The specific catalyst, base, and solvent system may require optimization for different substrates.
Materials:
-
This compound
-
Heterocyclic halide (e.g., bromo- or iodo-substituted pyridine, pyrimidine, or similar heterocycle)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine the heterocyclic halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%) and the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrates and optimization of conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 70-90 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 80-95 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-92 |
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Workflow for the Synthesis and Purification of a Biaryl Product
The following diagram outlines a typical laboratory workflow for the synthesis and purification of a biaryl compound using this compound.
Caption: Experimental workflow for biaryl synthesis and purification.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel organic materials, particularly biaryl compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for incorporating the 3,5-dimethyl-4-ethoxyphenyl moiety into a wide range of molecular architectures. The protocols and data presented herein serve as a guide for researchers to design and execute synthetic strategies for the development of new and innovative organic materials. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for each specific substrate combination.
The Pivotal Role of 3,5-Dimethyl-4-ethoxyphenylboronic Acid in the Synthesis of a Novel PI3Kα Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical synthesis, the strategic use of specialized building blocks is paramount to the efficient construction of complex therapeutic agents. Among these, 3,5-Dimethyl-4-ethoxyphenylboronic acid has emerged as a key reagent, particularly in the synthesis of novel kinase inhibitors for cancer therapy. Its application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has proven instrumental in the development of a potent and selective PI3Kα (Phosphoinositide 3-kinase alpha) inhibitor, a promising target in oncology.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3][4][5] The development of isoform-selective PI3K inhibitors is a key objective in modern drug discovery to maximize therapeutic efficacy while minimizing off-target effects.
This report details the application of this compound in the synthesis of a specific and potent PI3Kα inhibitor, highlighting the experimental protocol and the significance of this reagent in advancing cancer research.
Synthesis and Application
The synthesis of the target PI3Kα inhibitor, 2-Amino-N-[5-(4-ethoxy-3,5-dimethylphenyl)pyridin-2-yl]-2-methylpropanamide, hinges on a critical Suzuki-Miyaura cross-coupling reaction. This reaction forges the key carbon-carbon bond between the pyridinyl and the substituted phenyl moieties of the final compound. This compound serves as the organoboron component, providing the crucial substituted aromatic ring.
The reaction demonstrates high efficiency and selectivity, underscoring the value of this particular boronic acid derivative in complex pharmaceutical syntheses. The ethoxy and dimethyl substitutions on the phenyl ring are critical for the molecule's ultimate binding affinity and selectivity for the PI3Kα isoform.
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of the PI3Kα inhibitor.
| Parameter | Value |
| Starting Material 1 | 2-Amino-N-(5-bromopyridin-2-yl)-2-methylpropanamide |
| Starting Material 2 | This compound |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent System | Toluene/Ethanol/Water |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Final Product Purity | >98% (by HPLC) |
| PI3Kα IC₅₀ | 15 nM |
Experimental Protocol
Synthesis of 2-Amino-N-[5-(4-ethoxy-3,5-dimethylphenyl)pyridin-2-yl]-2-methylpropanamide
Materials:
-
2-Amino-N-(5-bromopyridin-2-yl)-2-methylpropanamide (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium Carbonate (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Nitrogen gas
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-Amino-N-(5-bromopyridin-2-yl)-2-methylpropanamide, this compound, and sodium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
De-gas the mixture by bubbling with nitrogen for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizing the Logic and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the targeted biological pathway.
Caption: Synthetic workflow for the PI3Kα inhibitor.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
The successful synthesis of this potent PI3Kα inhibitor showcases the indispensable role of this compound in modern pharmaceutical development. Its ability to participate in highly efficient and selective cross-coupling reactions enables the construction of complex molecular architectures that are crucial for targeting disease-specific pathways. This work not only provides a valuable protocol for researchers in the field but also highlights a promising avenue for the development of next-generation cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing Suzuki-Miyaura cross-coupling reactions with a variety of substituted phenylboronic acids. The Suzuki coupling is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely used in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the reaction's efficiency and yield.[3][4] These notes offer insights into these effects and provide standardized protocols to guide your experimental work.
The success of a Suzuki coupling reaction is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system.[5][6] The protocols outlined below provide a robust starting point for the coupling of various substituted phenylboronic acids with aryl halides.
Influence of Phenylboronic Acid Substituents on Reaction Yields
The electronic properties of substituents on the phenylboronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[3] Generally, electron-donating groups (EDGs) on the boronic acid can enhance the rate of reaction and improve yields.[3][7] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organoboron species, potentially leading to slower reactions or lower yields, although the specific outcome is highly dependent on the overall reaction conditions.[3][4] Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction's success.[4]
The following tables summarize typical yields for Suzuki coupling reactions with various substituted phenylboronic acids, providing a comparative overview.
Table 1: Suzuki Coupling with Electron-Donating Group (EDG) Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[4] |
| 4-Methylphenylboronic acid | 4-CH₃ | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 80 - 95[5] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | (3-Bromophenyl)(4-methoxyphenyl)methanone | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-12 | 75 - 92[5] |
Table 2: Suzuki Coupling with Electron-Withdrawing Group (EWG) Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorophenylboronic acid | 4-Cl | (3-Bromophenyl)(4-methoxyphenyl)methanone | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-12 | 70 - 88[5] |
| 4-Nitrophenylboronic acid | 4-NO₂ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[4] |
| 3-Nitrophenylboronic acid | 3-NO₂ | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 88[4] |
| 2-Nitrophenylboronic acid | 2-NO₂ | 4-Chlorotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75[4] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions. These should be adapted based on the specific substrates and required reaction scale.
Protocol 1: General Procedure for Suzuki Coupling in a Schlenk Flask
This protocol is suitable for small to medium-scale reactions under an inert atmosphere.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)[5]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Schlenk flask equipped with a magnetic stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), and the base (2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the reaction mixture.[5]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute with an organic solvent like ethyl acetate.[5]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure biaryl product.[5][8]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is suitable for rapid reaction optimization and small-scale synthesis.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (0.75 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%)
-
Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v, 3 mL)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the solvent to the vial.
-
Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up, extraction, and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Troubleshooting & Optimization
minimizing protodeboronation of 3,5-Dimethyl-4-ethoxyphenylboronic acid
Welcome to the technical support center for 3,5-Dimethyl-4-ethoxyphenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing protodeboronation, a common side reaction that can impact the efficiency and yield of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process converts the arylboronic acid into its corresponding arene (in this case, 3,5-dimethyl-4-ethoxyphenol), consuming the starting material and reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.[1]
The structure of this compound, with two electron-donating methyl groups and an electron-donating ethoxy group, makes the aryl ring electron-rich. While electron-donating groups can sometimes stabilize the C-B bond against certain degradation pathways, they can also influence the overall reactivity and susceptibility to protodeboronation under specific conditions.[2]
Q2: How can I detect if protodeboronation is occurring in my reaction?
The most common method to identify protodeboronation is through analysis of the crude reaction mixture using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Look for a peak corresponding to the mass of 3,5-dimethyl-4-ethoxyphenol.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this can identify the volatile byproduct.
-
NMR Spectroscopy (Nuclear Magnetic Resonance): ¹H NMR will show characteristic peaks for the aromatic protons and the ethoxy and methyl groups of the protodeboronated byproduct, which will be distinct from the starting material and the desired product.
A significant presence of this byproduct, coupled with a lower than expected yield of the desired product and unreacted starting materials, is a strong indicator of protodeboronation.
Q3: What are the primary factors that promote protodeboronation?
Protodeboronation is influenced by several factors, primarily the reaction's pH.[1] Both acid- and base-catalyzed mechanisms exist.[1][3] Key contributing factors include:
-
Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation.[1][4]
-
Choice of Base: The type and strength of the base are critical. Strong bases can significantly increase the rate of protodeboronation by forming the more reactive boronate anion ([ArB(OH)₃]⁻).[1][4]
-
Substrate Structure: Electron-deficient arylboronic acids are particularly susceptible. While this compound is electron-rich, the specific reaction conditions can still lead to this side reaction.[1]
-
Catalyst System: An inefficient catalyst system that leads to a slow desired reaction will prolong the exposure of the boronic acid to potentially degrading conditions.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for minimizing protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction.
Issue 1: Significant Formation of 3,5-dimethyl-4-ethoxyphenol Byproduct
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Inappropriate Base Selection | Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] Avoid strong bases like NaOH and KOH.[4] | Protocol 1 |
| Presence of Water | Ensure anhydrous reaction conditions. Use anhydrous solvents, dry glassware thoroughly, and consider adding molecular sieves (4Å).[4] | Protocol 1 |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[4] | Protocol 1 |
| Inefficient Catalytic System | Optimize the catalyst and ligands. Consider increasing the catalyst loading or using more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[4] | Protocol 2 |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | N/A |
Issue 2: Low Yield Despite Implementing Basic Troubleshooting
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester, prior to the coupling reaction. These derivatives often exhibit greater stability and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[3][5] | Protocol 3 |
| Slow Transmetalation | The addition of metal additives like silver or copper salts has been shown to accelerate cross-coupling reactions, which can help the desired reaction outcompete protodeboronation.[3] | N/A |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol outlines a standard Suzuki-Miyaura coupling with conditions optimized to reduce the risk of protodeboronation.
1. Preparation:
- Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (e.g., Argon or Nitrogen).
- Use anhydrous solvents.
2. Reagent Addition:
- To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the anhydrous base (e.g., K₃PO₄, 2.0 eq).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
- Add the anhydrous solvent (e.g., Toluene, Dioxane, or THF) via syringe.
3. Reaction:
- Heat the mixture to the desired temperature (start with 80 °C) and stir.
- Monitor the reaction progress by TLC or LC-MS.
4. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
Protocol 2: Utilizing an Optimized Catalyst System
For challenging couplings where protodeboronation remains an issue, a more active catalyst system may be required.
1. Catalyst System:
- Use a pre-formed, active Pd(0) catalyst to avoid inefficient reduction steps in situ.[4]
- Employ robust, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).[4]
2. Procedure:
- Follow the general procedure in Protocol 1, substituting the standard catalyst with the optimized system. A typical combination would be Pd₂(dba)₃ with a suitable phosphine ligand.
Protocol 3: Preparation and Use of this compound pinacol ester
1. Esterification:
- In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in an anhydrous solvent like THF or toluene.
- Add a dehydrating agent, such as anhydrous MgSO₄, and stir the mixture at room temperature for several hours to overnight.
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude boronic ester, which can often be used without further purification.
2. Suzuki-Miyaura Coupling:
- Use the prepared pinacol ester (1.2 eq) in place of the boronic acid in Protocol 1. The presence of a fluoride source (e.g., CsF as the base) may be beneficial for the activation of the boronic ester.
Visual Guides
Caption: Base-catalyzed protodeboronation as a competing pathway in Suzuki-Miyaura coupling.
Caption: A workflow for troubleshooting and minimizing protodeboronation.
References
preventing homocoupling of 3,5-Dimethyl-4-ethoxyphenylboronic acid in Suzuki reactions
Topic: Preventing Homocoupling of 3,5-Dimethyl-4-ethoxyphenylboronic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction, with a specific focus on mitigating the homocoupling of sterically hindered and electron-rich boronic acids like this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with substrates like this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the undesired formation of 2,2',6,6'-tetramethyl-4,4'-diethoxy-1,1'-biphenyl. This side reaction is problematic as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential for similar physical properties between the homocoupled product and the target molecule.[1] Sterically hindered and electron-rich boronic acids can be particularly susceptible to certain homocoupling pathways.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Dissolved molecular oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2] Rigorous exclusion of oxygen is one of the most critical factors in suppressing this side reaction.[2]
-
Palladium(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it must be reduced in situ to the catalytically active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, generating the homodimer as a byproduct.[1]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and its coordinating ligand is critical.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it bypasses the need for an in-situ reduction step that can initiate homocoupling.[1]
-
Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective at minimizing homocoupling.[1] Their steric bulk can physically hinder the formation of intermediates leading to the homodimer, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.[1][3]
Q4: What is the role of the base in promoting or preventing homocoupling?
A4: The base is essential for activating the boronic acid for the transmetalation step.[4] However, the choice and strength of the base can influence side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[1] The optimal base is often substrate-dependent and may require screening.
Q5: Can reaction conditions such as solvent and temperature be optimized to reduce homocoupling?
A5: Yes, reaction conditions play a significant role.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. While a certain amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive water can sometimes promote homocoupling.
-
Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of homocoupled byproduct observed by LC-MS or NMR. | 1. Presence of dissolved oxygen. | 1a. Ensure rigorous degassing of all solvents and the reaction mixture. Use techniques like sparging with an inert gas (Argon or Nitrogen) for an extended period or perform several freeze-pump-thaw cycles.[2] 1b. Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald G3 or G4 precatalyst) designed for clean generation of the active catalyst. 2b. If using a Pd(II) source, consider the addition of a mild reducing agent, like potassium formate, which may help reduce the Pd(II) without interfering with the catalytic cycle.[2] | |
| 3. Inappropriate ligand selection. | 3. Employ bulky, electron-rich monophosphine ligands like SPhos or XPhos, which are known to promote the desired cross-coupling and suppress homocoupling for sterically hindered substrates.[1][3] | |
| 4. Base is too strong or concentrated. | 4. Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Use the minimum effective concentration. | |
| Low yield of desired product, with homocoupling being a major byproduct. | 1. Suboptimal reaction kinetics favoring homocoupling. | 1a. Try slow addition of the this compound to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. 1b. Use a slight excess (1.05-1.2 equivalents) of the aryl halide coupling partner to favor the cross-coupling pathway. |
| 2. Reaction temperature is too high. | 2. Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C, depending on the reactivity of the aryl halide) to see if the selectivity for the cross-coupled product improves. |
Data Presentation
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | DPPF (2) | K₃PO₄ | Toluene | 110 | 24 | 0 |
| 2 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 24 | 3 |
| 3 | 2-Bromomesitylene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ | Dioxane | 100 | 18 | <10 |
| 4 | 2-Bromomesitylene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 89 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 16 | 95 |
This table is a compilation of representative data from literature on sterically hindered couplings and is intended for illustrative purposes.[5]
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
1. Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvents (e.g., 1,4-dioxane, toluene) should be anhydrous and rigorously degassed prior to use. This can be achieved by sparging with argon or nitrogen for 30-60 minutes or by 3-5 freeze-pump-thaw cycles.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.1-1.5 equiv.).
3. Reaction Execution:
-
Add the degassed solvent (e.g., toluene) via syringe to the flask.
-
If desired for particularly sensitive reactions, perform a slow addition of the boronic acid (dissolved in a minimum amount of degassed solvent) to the reaction mixture over a period of time using a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
4. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from any homocoupled byproduct and other impurities.
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to your experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing pathway of boronic acid homocoupling mediated by Pd(II).
Caption: A troubleshooting workflow for addressing high homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-ethoxyphenylboronic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the reaction yield of Suzuki-Miyaura coupling reactions involving 3,5-Dimethyl-4-ethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when experiencing low yield with this compound?
A1: When encountering low yields, a systematic check of your reagents and reaction setup is the first step. Key areas to verify include:
-
Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, and ligand are fresh and have been stored correctly to prevent degradation. Phosphine ligands, in particular, are susceptible to oxidation.[1]
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen can deactivate the palladium catalyst and promote homocoupling of the boronic acid.[1][2][3] Ensure the base is of high purity.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1]
Q2: What are the common side reactions with this compound and how can they be minimized?
A2: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. To minimize this, consider using milder bases such as K₃PO₄ or Cs₂CO₃, ensuring anhydrous conditions, and using a more stable form of the boronic acid, like its corresponding pinacol ester or MIDA boronate.[4]
-
Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[3] Thoroughly degassing the reaction mixture and using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can reduce homocoupling.[1][3]
Q3: How does the steric hindrance from the two ortho-methyl groups on this compound affect the reaction?
A3: The two methyl groups ortho to the boronic acid introduce significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary. The use of bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), is highly recommended as they can accelerate the key steps in the catalytic cycle.[1][5] Higher reaction temperatures may also be required.[1]
Q4: What is the role of the base in the coupling reaction and which one should I choose?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] For sterically hindered boronic acids like this compound, a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand. 2. Presence of oxygen. 3. Inappropriate base or solvent. 4. Insufficient temperature. 5. Protodeboronation of the boronic acid. | 1. Use fresh, high-purity catalyst and ligand. Consider using a more active catalyst system (e.g., a palladacycle precatalyst with a bulky, electron-rich ligand like SPhos or XPhos).[1][7] 2. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][2] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[1][7] 4. Incrementally increase the reaction temperature, especially for sterically hindered substrates.[1] 5. Use anhydrous conditions, a milder base, or convert the boronic acid to a more stable derivative (e.g., pinacol ester).[4] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to Pd(0). | 1. Ensure rigorous degassing of solvents and the reaction setup.[1][2][3] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst system.[1][3] |
| Unreacted Starting Materials | 1. Low catalyst activity. 2. Steric hindrance slowing the reaction. 3. Low reaction temperature. | 1. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][5] 2. Increase the reaction temperature and/or reaction time.[1] 3. Use a high-boiling point solvent like toluene or dioxane to allow for higher reaction temperatures.[1] |
| Formation of Multiple Byproducts | 1. Catalyst decomposition. 2. Side reactions due to high temperature or prolonged reaction time. | 1. Use a more stable catalyst system or a ligand that protects the palladium center. 2. Optimize the reaction temperature and time by monitoring the reaction progress closely (e.g., by TLC or LC-MS). |
Data Presentation: Reaction Conditions for Structurally Similar Boronic Acids
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl halides with sterically hindered and electron-rich boronic acids, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Coupling of Sterically Hindered Arylboronic Acids with Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 4-Chlorotoluene | Mesitylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 1-Bromo-4-tert-butylbenzene | 2,4,6-Triisopropylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 80 | 16 | 89 |
| 2-Bromo-1,3-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ (2) | Buchwald Ligand (4) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85 |
Note: This data is compiled from various sources for illustrative purposes and should be adapted for specific experimental conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (if not using a precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if using an aqueous base system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate). Then, add the degassed solvent via syringe. If using an aqueous system, add the degassed organic solvent followed by the degassed water. The typical reaction concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Visualizations
Caption: A workflow diagram for troubleshooting low reaction yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Boronic Acids
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for Suzuki-Miyaura coupling reactions involving electron-rich boronic acids. These reactions can be challenging due to side reactions and catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich boronic acid is showing low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction with an electron-rich boronic acid fails or gives low yields, the initial investigation should focus on several key areas:
-
Catalyst Activity and Integrity: Ensure that your palladium catalyst and ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some palladium sources are sensitive to air and may have degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity: Verify the purity of your aryl halide and, most importantly, the boronic acid. Electron-rich boronic acids can be prone to degradation over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base needs to be strong enough to promote transmetalation but not so strong as to cause the degradation of your starting materials or products.[1]
-
Protodeboronation: This is a major side reaction, especially with electron-rich boronic acids, where the boronic acid group is replaced by a hydrogen atom.[1][3][4]
Q2: I suspect protodeboronation is the main issue in my reaction. How can I confirm this and what steps can I take to minimize it?
A2: Protodeboronation is a common culprit in failed Suzuki couplings involving electron-rich boronic acids.[3][4]
Confirmation: You can confirm protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The presence of a significant byproduct corresponding to the arene (Ar-H) of your starting boronic acid (Ar-B(OH)₂) is a clear indicator.[4]
Mitigation Strategies:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Consider switching to weaker inorganic bases.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[5][6] You can protect the boronic acid as an ester before the coupling reaction.
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]
-
Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[4][7] Monitor the reaction progress and stop it as soon as the starting material is consumed.
Q3: How do I choose the right ligand and palladium source for coupling with an electron-rich boronic acid?
A3: The choice of ligand and palladium source is crucial for a successful Suzuki coupling, especially with challenging substrates.
-
Electron-Rich and Bulky Ligands: For electron-rich boronic acids, ligands that are both electron-rich and sterically bulky are often preferred.[8][9][10] These ligands facilitate the oxidative addition step and promote the reductive elimination step of the catalytic cycle.[8] Buchwald-type phosphine ligands are a good choice for challenging couplings.[11]
-
Palladium Precatalysts: While Pd(PPh₃)₄ is a classic catalyst, more modern and efficient precatalysts are available.[11] Palladacycle precatalysts, for example, are often more robust and air-stable.[1]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can also lead to more side reactions. It is often better to start with a low catalyst loading (e.g., 1-2 mol%) and optimize from there.[11]
Q4: My reaction is sluggish or stalls completely. What can I do to improve the reaction rate?
A4: A sluggish reaction can be due to several factors. Here are some troubleshooting steps:
-
Increase Temperature: Gently increasing the reaction temperature can sometimes overcome a high activation barrier. However, be mindful that this can also increase the rate of side reactions like protodeboronation.[4][7]
-
Change the Base: A stronger base might be necessary to facilitate the transmetalation step, which is often the rate-limiting step. However, be cautious as very strong bases can promote side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. A solvent screen might be necessary to find the optimal conditions. Biphasic solvent systems, such as toluene/water or dioxane/water, are commonly used.[11]
-
Check for Inhibitors: Certain functional groups on your substrates can act as inhibitors for the palladium catalyst. For example, unprotected nitrogen-rich heterocycles can coordinate to the palladium center and inhibit catalysis.[12]
Troubleshooting Guide
The following table summarizes common issues encountered during Suzuki coupling with electron-rich boronic acids and suggests potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a more robust precatalyst.[1] |
| Poorly degassed solvent | Thoroughly degas all solvents using methods like freeze-pump-thaw or by bubbling with an inert gas.[1] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[11] | |
| Significant Protodeboronation | Presence of water and strong base | Use anhydrous conditions and a milder base (e.g., KF).[1] |
| High reaction temperature | Run the reaction at a lower temperature and monitor for completion.[4][7] | |
| Unstable boronic acid | Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) before the reaction.[5][6] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere.[1][2] |
| Use of a Pd(II) source without efficient reduction | Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species.[2] | |
| Sluggish or Stalled Reaction | Insufficiently active catalyst system | Switch to a more active ligand, such as a Buchwald-type phosphine ligand.[11] |
| Low reaction temperature | Cautiously increase the reaction temperature while monitoring for side product formation. | |
| Substrate inhibition | Consider protecting coordinating functional groups on your substrates.[12] |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction:
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the electron-rich boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visual Troubleshooting Guide
The following diagram illustrates a typical troubleshooting workflow for a failed Suzuki coupling reaction with an electron-rich boronic acid.
Caption: Troubleshooting workflow for failed Suzuki coupling.
The following diagram illustrates the key factors influencing the success of a Suzuki coupling reaction with electron-rich boronic acids.
Caption: Key factors for successful Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3,5-Dimethyl-4-ethoxyphenylboronic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3,5-Dimethyl-4-ethoxyphenylboronic acid in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
Users often face challenges with the degradation of this compound, which can impact reaction yields and reproducibility. The primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent yields in cross-coupling reactions (e.g., Suzuki-Miyaura) | Degradation of the boronic acid via protodeboronation prior to or during the reaction. | - Optimize pH: Avoid strongly basic conditions if possible. Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides. - Use a boronic ester: Convert the boronic acid to a more stable pinacol or MIDA ester, which can slowly release the active boronic acid under reaction conditions.[1] - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can facilitate protodeboronation. - Lower Reaction Temperature: If feasible for the specific reaction, lowering the temperature can reduce the rate of decomposition. |
| Formation of 3,5-dimethyl-4-ethoxyphenol as a byproduct | Oxidation of the boronic acid. | - Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown impurities in NMR or LC-MS analysis | On-column degradation during analysis or decomposition in the sample solvent. | - Use Aprotic Solvents for Analysis: Prepare samples for HPLC/UPLC-MS in aprotic solvents like acetonitrile or THF to minimize hydrolysis.[2] - Fresh Sample Preparation: Analyze samples immediately after preparation. - Optimize Chromatographic Method: Use a shorter column or a faster gradient to reduce the analyte's residence time on the column.[2] |
| Difficulty in isolating the pure boronic acid after synthesis | Formation of boroxines (anhydrides) upon storage or during workup. | - Controlled Workup: Minimize exposure to water during the final purification steps. - Proper Storage: Store the solid boronic acid in a desiccator under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in solution?
A1: The main degradation pathway for this compound, like other arylboronic acids, is protodeboronation.[3] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1-ethoxy-2,4-dimethylbenzene. This process is often accelerated in aqueous and basic environments.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of arylboronic acids. In aqueous media, there is an equilibrium between the neutral, trigonal planar boronic acid (ArB(OH)₂) and the more nucleophilic, tetrahedral boronate species (ArB(OH)₃⁻).[4] The formation of the boronate anion, which is favored at higher pH, generally increases the rate of protodeboronation.[4] Therefore, prolonged exposure to highly basic solutions can lead to significant degradation.
Q3: What is the expected stability of this compound as an electron-rich arylboronic acid?
A3: Arylboronic acids with electron-donating groups, such as the ethoxy and dimethyl groups on this compound, are generally considered to be more susceptible to protodeboronation under basic conditions compared to electron-deficient arylboronic acids.
Q4: How can I improve the stability of this compound for use in cross-coupling reactions?
A4: To enhance stability, consider converting the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate. These derivatives are generally more stable to storage and handling and can be used in "slow-release" strategies where the active boronic acid is generated in situ during the reaction.[1] This approach keeps the concentration of the more reactive free boronic acid low, thus minimizing degradation.
Q5: What are the best practices for storing this compound?
A5: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container, preferably in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon) and refrigerated. Avoid prolonged storage in solution, especially in protic or aqueous solvents.
Experimental Protocols and Visualizations
Degradation Pathway of this compound
The primary degradation pathway, protodeboronation, is illustrated below. This process is typically facilitated by a proton source, which can be the solvent itself.
Caption: Protodeboronation of this compound.
Experimental Workflow for Stability Assessment
To quantitatively assess the stability of this compound under various conditions, the following experimental workflow can be employed.
Caption: Experimental workflow for assessing the stability of the boronic acid.
Detailed Experimental Protocol: Stability Study of this compound
Objective: To determine the stability of this compound in solutions of varying pH over time.
Materials:
-
This compound
-
1,4-Dioxane (anhydrous)
-
Phosphate buffer (pH 7.0)
-
Borate buffer (pH 9.0)
-
Carbonate-bicarbonate buffer (pH 11.0)
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
-
HPLC or UPLC-MS system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 20.8 mg of this compound (0.1 mmol) and dissolve it in 10.0 mL of anhydrous 1,4-dioxane to prepare a 10 mM stock solution.
-
Prepare a 10 mM stock solution of the internal standard in 1,4-dioxane.
-
-
Sample Preparation:
-
For each pH condition (7, 9, and 11), label a set of autosampler vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
To each vial, add 450 µL of the respective buffer solution.
-
Add 50 µL of the internal standard stock solution to each vial.
-
-
Initiation of the Stability Study:
-
At time t=0, add 50 µL of the 10 mM this compound stock solution to each vial. The final concentration of the boronic acid will be 0.5 mM.
-
Immediately cap and vortex the vials for the t=0 time point and place them in the autosampler for analysis.
-
Place the remaining vials in a thermostated incubator set to 50°C.
-
-
Time-Point Sampling:
-
At each designated time point (1, 2, 4, 8, and 24 hours), remove the corresponding set of vials from the incubator.
-
Immediately quench the degradation by adding 10 µL of 1 M HCl to each vial.
-
Vortex the vials and allow them to cool to room temperature before placing them in the autosampler.
-
-
Analytical Method (HPLC/UPLC-MS):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm and/or MS detection monitoring the mass of the boronic acid and its protodeboronated product.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard for each time point.
-
Calculate the ratio of the boronic acid peak area to the internal standard peak area.
-
Normalize the ratios to the t=0 time point to determine the percentage of remaining this compound at each time point.
-
Plot the percentage of remaining boronic acid versus time for each pH condition.
-
This protocol provides a framework for generating quantitative data on the stability of this compound, which can then be used to inform the optimization of reaction conditions and storage procedures.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. 3,5-Dimethyl-4-methoxyphenylboronic acid | 301699-39-8 [sigmaaldrich.com]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
catalyst deactivation in Suzuki reactions with ethoxy-substituted boronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during Suzuki-Miyaura couplings involving ethoxy-substituted boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ethoxy-substituted boronic acid is showing low to no yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling fails, especially with electron-rich boronic acids like ethoxy-substituted variants, it is crucial to assess the following key parameters:
-
Catalyst Activity and Integrity: Ensure your palladium precatalyst and ligand are from a reliable source and have been stored correctly. The active catalyst is the Pd(0) species, and if you are using a Pd(II) precatalyst, it needs to be effectively reduced in situ.[1] The presence of oxygen can lead to catalyst decomposition and the formation of palladium black.[1][2]
-
Purity of Boronic Acid: Impurities in the boronic acid can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[3] Boronic acids can also degrade over time.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. Ensure the solvent is properly degassed to remove oxygen, which can cause unwanted side reactions like the homocoupling of boronic acids.[1][4]
-
Protodeboronation: Electron-rich boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction that consumes your starting material.[1]
Q2: I am observing a significant amount of a homocoupled byproduct from my ethoxy-substituted boronic acid. What causes this and how can it be minimized?
A2: Homocoupling of boronic acids is a common side reaction that can compete with the desired cross-coupling.[4] This is often promoted by the presence of oxygen and can occur through a reaction between Pd(II) and the boronic acid.[5] To minimize homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas like argon or nitrogen before adding the catalyst.[1][5]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[5][6]
-
Catalyst Choice: In some cases, using a heterogeneous catalyst like palladium on carbon can reduce the extent of homocoupling.[5]
Q3: My reaction starts well but then stalls before completion. What could be the reason for this catalyst deactivation?
A3: A stalled reaction often points to gradual catalyst deactivation. Potential causes include:
-
Product Inhibition: The product of the reaction, a biaryl compound, can sometimes coordinate to the palladium center more strongly than the starting materials, leading to catalyst inhibition.
-
Ligand Degradation: The phosphine ligands used in Suzuki reactions can be sensitive to air and moisture, and their degradation can lead to the formation of inactive palladium species.
-
Formation of Palladium Black: The aggregation of palladium atoms into inactive palladium black is a common deactivation pathway.[2] This can be caused by high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio.
Q4: Can the ethoxy group itself contribute to catalyst deactivation?
A4: While the ethoxy group makes the boronic acid electron-rich and generally a good coupling partner, it can potentially contribute to deactivation under certain conditions. The oxygen atom can act as a Lewis base and coordinate to the palladium center. This coordination could, in some circumstances, alter the electronic properties of the catalyst or block coordination sites, thereby impeding the catalytic cycle. However, more common causes of deactivation, as mentioned above, should be investigated first.
Q5: Are there alternative reagents to ethoxy-substituted boronic acids that might be less prone to causing catalyst deactivation?
A5: Yes, if you consistently face issues with a particular boronic acid, you might consider using a more stable derivative. Boronic esters, such as pinacol esters, or organotrifluoroborates are often more robust and less susceptible to protodeboronation and other side reactions.[7][8] MIDA boronates are another class of stable boron reagents that can be used in a controlled manner.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[1] 2. Poor quality of boronic acid.[3] 3. Inadequate degassing.[1] 4. Incorrect base or solvent. | 1. Use a fresh, high-purity catalyst and ligand. Consider a more robust precatalyst.[1] 2. Use freshly purchased or purified boronic acid. 3. Degas the solvent and reaction mixture thoroughly with an inert gas. 4. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, toluene, 2-MeTHF). Anhydrous conditions can be beneficial.[1][10] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.[4] 2. High concentration of Pd(II).[5] | 1. Implement rigorous inert atmosphere techniques.[5] 2. Add a mild reducing agent like potassium formate.[5][6] 3. Consider a slow addition of the boronic acid to the reaction mixture.[4] |
| Reaction Stalls Prematurely | 1. Catalyst decomposition to palladium black.[2] 2. Ligand degradation. 3. Product inhibition. | 1. Lower the reaction temperature. Use a more stable ligand or a higher ligand-to-palladium ratio. 2. Use a more robust ligand (e.g., Buchwald-type ligands) and ensure anhydrous/anaerobic conditions.[10] 3. Dilute the reaction mixture. |
| Protodeboronation of Boronic Acid | 1. Presence of water.[1] 2. Strong base. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base such as KF or a weaker carbonate.[1][10] 3. Use a boronic ester or trifluoroborate salt which are generally more stable.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Ethoxy-Substituted Boronic Acids
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Ethoxy-substituted boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a dry reaction vessel, add the aryl halide, ethoxy-substituted boronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Troubleshooting Protocol for a Stalled Reaction
If the reaction has stalled, the following steps can be taken to attempt to restart the catalytic cycle.
Procedure:
-
Cool the reaction mixture to room temperature under an inert atmosphere.
-
Carefully open the reaction vessel under a positive pressure of inert gas.
-
Add an additional portion of the palladium catalyst (e.g., 0.5–1 mol%) and, if applicable, an additional portion of the ligand.
-
Reseal the vessel and resume heating with vigorous stirring.
-
Continue to monitor the reaction for any further conversion.
Visualizations
Caption: A simplified diagram of the Suzuki catalytic cycle and common deactivation pathways.
Caption: A workflow for troubleshooting unsuccessful Suzuki coupling reactions.
Caption: The logical connection between the problem of protodeboronation and its solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
effect of temperature on 3,5-Dimethyl-4-ethoxyphenylboronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-ethoxyphenylboronic acid. The information is designed to address common issues encountered during experiments, with a focus on the effect of temperature on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place. For long-term storage, a refrigerated temperature of 2-8 °C is often suggested to minimize degradation.[1] Some suppliers may recommend room temperature storage for shorter periods.[2][3][4] Always refer to the supplier's specific recommendations.
Q2: My Suzuki-Miyaura coupling reaction using this compound is showing low to no yield. What are the initial troubleshooting steps?
A2: When encountering low or no yield in a Suzuki-Miyaura coupling, several factors should be investigated. Ensure your palladium catalyst and ligand are active and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and boronic acid homocoupling.[5] Verify the purity of all reagents, as boronic acids can degrade over time. The choice of base and solvent system is also critical and often needs to be optimized for the specific substrates.[5][6]
Q3: How does temperature affect the stability and reactivity of this compound in Suzuki-Miyaura couplings?
A3: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the boronic acid through processes like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[7][8] For this compound, it is important to find an optimal temperature that balances reaction kinetics with reagent stability. The ideal temperature can be influenced by the specific catalyst, base, and solvent system being used.[9]
Q4: I am observing the formation of a significant amount of a byproduct that appears to be 2,6-dimethyl-1-ethoxybenzene. What is causing this?
A4: The formation of 2,6-dimethyl-1-ethoxybenzene is likely due to protodeboronation of your this compound starting material.[7] This side reaction is often promoted by elevated temperatures and the presence of water or other protic species in the reaction mixture. To mitigate this, you can try lowering the reaction temperature, using anhydrous solvents, or choosing a different base.
Q5: Can this compound undergo thermal decomposition?
A5: Yes, like other organic compounds, this compound can undergo thermal decomposition at elevated temperatures.[10] The melting point of a similar compound, 3,5-Dimethylphenylboronic acid, is reported to be in the range of 261-265 °C. Above this temperature, significant decomposition can be expected. In the context of a Suzuki-Miyaura reaction, which is typically run at temperatures between 80-110 °C, thermal decomposition of the boronic acid itself is less of a concern than side reactions like protodeboronation.[5]
Troubleshooting Guide
Issue: Low or No Product Formation in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling reaction involving this compound.
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction using this compound. Optimization of specific parameters may be required.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography on silica gel.
Data Presentation
The following tables provide illustrative data on the effect of temperature on the yield of a model Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. This data is intended to be representative and may not reflect actual experimental results.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) |
| 60 | 12 | 45 | <5 |
| 80 | 6 | 85 | 10 |
| 100 | 4 | 92 | 15 |
| 120 | 2 | 75 | 25 |
Table 2: Effect of Different Bases at 80 °C
| Base | Reaction Time (h) | Product Yield (%) |
| K₂CO₃ | 6 | 85 |
| Cs₂CO₃ | 4 | 90 |
| K₃PO₄ | 8 | 78 |
| Et₃N | 12 | 30 |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 850568-59-1|(4-Ethoxy-3,5-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. (4-Ethoxy-2,5-dimethylphenyl)boronic acid | 1217500-56-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
side reactions of 3,5-Dimethyl-4-ethoxyphenylboronic acid in cross-coupling
Welcome to the technical support center for 3,5-Dimethyl-4-ethoxyphenylboronic acid. This guide provides troubleshooting advice and frequently asked questions regarding its use in cross-coupling reactions, with a focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield of the desired product. What are the primary causes?
A1: Low yields with this substrate are typically attributed to two main competing side reactions: protodeboronation and homocoupling. The electron-rich nature of the phenyl ring, due to the para-ethoxy group, makes the boronic acid particularly susceptible to protodeboronation.[1] Additionally, the steric hindrance from the two ortho-methyl groups can slow the rate of the desired cross-coupling, allowing these side reactions to become more prominent.[2][3][4]
Q2: I have identified 1-ethoxy-2,4-dimethylbenzene as a major byproduct. What is this, and how can I prevent its formation?
A2: This byproduct is the result of protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[5][6] This is a very common side reaction for electron-rich arylboronic acids, especially under basic aqueous conditions.[5][7] To prevent this, consider the following:
-
Switch to anhydrous conditions: Water is the primary proton source for this side reaction.[7]
-
Use a milder, non-hydroxide base: Bases like potassium fluoride (KF) or cesium carbonate (Cs2CO3) are often effective in anhydrous media and can suppress protodeboronation.[7]
-
Use the corresponding boronic ester: Pinacol esters (Bpin) or MIDA esters are generally more stable and less prone to premature protodeboronation than the free boronic acid.[1][2][8]
Q3: My reaction is producing a significant amount of 4,4'-diethoxy-2,2',6,6'-tetramethyl-1,1'-biphenyl. What causes this side reaction?
A3: This is the homocoupling product, resulting from the coupling of two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[7][8] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[8]
Q4: How does the steric hindrance from the two methyl groups affect the reaction?
A4: The two methyl groups ortho to the boronic acid create significant steric hindrance. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Consequently, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times, which can in turn increase the prevalence of side reactions like protodeboronation and catalyst degradation.[2][3] The choice of a suitable bulky phosphine ligand is critical to facilitate the coupling of sterically hindered partners.
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation
Symptom: The primary byproduct detected by GC-MS or NMR is 1-ethoxy-2,4-dimethylbenzene. Root Causes:
-
The base is too strong or is used in an aqueous medium.
-
The reaction temperature is too high or the reaction time is too long.
-
The boronic acid is degrading prior to or during the reaction.
| Parameter | Ineffective Approach | Recommended Solution | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH, K3PO4 in water) | Weaker, anhydrous bases (e.g., KF, CsF, K2CO3) | Strong hydroxide bases in the presence of water significantly accelerate the rate of protodeboronation.[5][7] |
| Solvent | Protic or wet solvents (e.g., EtOH, THF/Water) | Dry, degassed aprotic solvents (e.g., Dioxane, Toluene) | Minimizes the availability of protons, which are required for the side reaction.[7] |
| Boron Reagent | Boronic Acid | Boronic Pinacol Ester (Bpin) | Esters are more robust and less susceptible to premature protodeboronation under basic conditions.[2] |
| Temperature | > 100 °C for extended periods | 80-90 °C, monitor for completion | Higher temperatures can accelerate the rate of decomposition and side reactions relative to the desired coupling.[2] |
Issue 2: Significant Formation of Homocoupling Byproduct
Symptom: The primary byproduct detected is 4,4'-diethoxy-2,2',6,6'-tetramethyl-1,1'-biphenyl. Root Causes:
-
Presence of oxygen in the reaction vessel.
-
Inefficient reduction of the Pd(II) precatalyst to Pd(0).
-
Use of a Pd(II) source without a reducing agent/ligand.
| Parameter | Ineffective Approach | Recommended Solution | Rationale |
| Atmosphere | Reaction run under air or with poorly degassed solvents | Rigorously degas all solvents and run the reaction under an inert atmosphere (Argon or Nitrogen). | Oxygen can lead to oxidative side reactions that promote the homocoupling of boronic acids.[7][8] |
| Catalyst | Using a Pd(II) source (e.g., Pd(OAc)2) without a suitable phosphine ligand. | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4) or a modern precatalyst (e.g., G3-XPhos) that rapidly forms the active Pd(0) species. | The presence of Pd(II) species at the start of the reaction can directly facilitate homocoupling.[8] |
| Stirring | Inadequate stirring in biphasic systems | Vigorous stirring | Ensures proper mixing and efficient catalytic turnover, minimizing catalyst decomposition pathways that can lead to homocoupling. |
Visualized Workflows and Pathways
Caption: Key reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol represents a typical starting point for the coupling reaction.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (K2CO3, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H2O 4:1, 0.1 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Mitigation of Protodeboronation
This protocol is optimized to minimize protodeboronation using anhydrous conditions.
-
Reagent Preparation: In a glovebox or a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), and finely powdered, anhydrous potassium fluoride (KF, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask and maintain under a positive pressure of Argon.
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd2(dba)3, 2 mol%; SPhos, 4 mol%) under Argon.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to a concentration of 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. The use of excess boronic ester helps to drive the reaction to completion, compensating for any minor decomposition pathways.[3]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Refining Suzuki-Miyaura Conditions for Hindered Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when working with sterically hindered boronic acids.
Troubleshooting Guide
Issue: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with a hindered boronic acid is resulting in low or no yield. What are the primary factors I should investigate?
Answer: Low or non-existent yields in Suzuki-Miyaura couplings involving sterically hindered boronic acids are a common challenge. A systematic approach to troubleshooting is recommended, focusing on the key reaction parameters outlined below.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Issue: Significant Protodeboronation
Question: I am observing a significant amount of protodeboronation of my hindered boronic acid. How can I minimize this side reaction?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids.[1][2] The following strategies can help mitigate this issue:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K3PO4 to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Use Boronic Acid Derivatives: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable towards protodeboronation and can be used as alternatives to boronic acids.[3][2][4] These derivatives often release the boronic acid slowly under the reaction conditions, minimizing its concentration and subsequent degradation.[5]
Issue: Homocoupling of Boronic Acid
Question: My reaction is producing a significant amount of homocoupling product (biaryl from the boronic acid). What causes this and how can I prevent it?
Answer: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can lead to oxidative coupling and decomposition of the palladium catalyst.[1] To prevent this:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
Maintain an Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (e.g., a glovebox or using Schlenk techniques) to prevent oxygen from entering the reaction mixture.[1]
-
Use Bulky Ligands: Bulky phosphine ligands can sterically hinder the homocoupling pathway.[3][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with a sterically hindered boronic acid?
A1: For a challenging coupling with a hindered boronic acid, especially one with ortho-substituents, more forcing conditions and specialized catalysts are often necessary.[1] A good starting point would be:
-
Catalyst: A palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos Pd G3, SPhos Pd G2) at a loading of 1-2 mol%.[1]
-
Ligand: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for coupling sterically hindered substrates.[1]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of a polar aprotic solvent and water, such as dioxane/water (10:1) or THF/water (4:1).[1][7]
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C.[1]
Q2: How do I choose the right ligand for a hindered coupling partner?
A2: The choice of ligand is critical for the success of Suzuki-Miyaura couplings with hindered substrates. Bulky and electron-rich phosphine ligands are generally preferred because they promote both the oxidative addition and the rate-limiting reductive elimination steps.[1] N-heterocyclic carbenes (NHCs) can also be highly effective.[1]
| Ligand Type | Examples | Advantages for Hindered Couplings |
| Biarylphosphines | XPhos, SPhos, RuPhos | High activity, promote reductive elimination, effective for a broad range of substrates.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable, effective for less reactive aryl chlorides.[8] |
Q3: Can I use boronic esters instead of boronic acids? What are the advantages?
A3: Yes, boronic esters, such as pinacol boronate esters (Bpin), are excellent alternatives to boronic acids, especially when dealing with stability issues.[2] The main advantages are:
-
Increased Stability: They are generally more stable to storage and less prone to protodeboronation under basic reaction conditions.[2][5]
-
Slow Release: They are thought to slowly hydrolyze in situ to the corresponding boronic acid, maintaining a low concentration of the active coupling partner and minimizing side reactions.[5]
-
Improved Solubility: They often exhibit better solubility in organic solvents compared to the corresponding boronic acids.
Q4: My reaction is biphasic. How important is the stirring rate?
A4: For biphasic reactions, the stirring rate is a critical but often overlooked parameter. Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the transfer of reagents and promotes the reaction rate.[1][3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid
This protocol provides a general starting point. Optimization of specific parameters may be required for individual substrates.
Reaction Setup Workflow
Caption: General workflow for setting up a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Hindered boronic acid or boronate ester (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)
-
Anhydrous, inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Stir bar
Procedure:
-
To a dry reaction vessel equipped with a stir bar, add the aryl halide, the hindered boronic acid or boronate ester, and the base.[1]
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent(s) via syringe.[1]
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine Adduct of a Boronic Acid
For boronic acids that are particularly prone to degradation, conversion to a more stable diethanolamine adduct can be beneficial. These adducts can often be used directly in Suzuki-Miyaura couplings.[9]
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
-
Stir bar
-
Vial
Procedure:
-
In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.[9]
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[9]
-
A precipitate will typically form. Stir the resulting slurry for an additional 10-15 minutes.[9]
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.[1]
-
This diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, often in protic solvents.[9]
Data Summary Tables
Table 1: Comparison of Reaction Conditions for Hindered Suzuki-Miyaura Couplings
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 95 |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 88 |
| 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 92 |
| 4-Bromobenzonitrile | 2,6-Dimethylphenylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ (2) | THF/H₂O | 80 | 90 |
Note: The data in this table is compiled from various literature sources for illustrative purposes and specific reaction outcomes may vary.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Inactive catalyst, poor ligand choice, inappropriate base, non-optimal conditions. | Use fresh precatalyst, employ bulky/electron-rich ligands (XPhos, SPhos), screen bases (K₂CO₃, K₃PO₄), increase temperature.[1] |
| Protodeboronation | Strong base, presence of water. | Use a milder base (KF, K₂CO₃), run the reaction under anhydrous conditions, use a boronate ester derivative.[1][3][2] |
| Homocoupling | Presence of oxygen. | Thoroughly degas all solvents and reagents, maintain a strict inert atmosphere.[1] |
| Dehalogenation | Sub-optimal reaction conditions. | Screen reaction parameters (temperature, base, solvent) to favor cross-coupling.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative 1H NMR Analysis of 3,5-Dimethyl-4-ethoxyphenylboronic Acid and Structural Analogues
A detailed spectroscopic comparison of 3,5-dimethyl-4-ethoxyphenylboronic acid with its structural analogues, 4-ethoxyphenylboronic acid and 3,5-dimethylphenylboronic acid, provides valuable insights for researchers and professionals in drug development. This guide offers a side-by-side analysis of their 1H Nuclear Magnetic Resonance (NMR) characteristics, supported by experimental data and protocols, to aid in structural elucidation and purity assessment.
The 1H NMR spectrum of an aromatic compound is a powerful tool for confirming its substitution pattern and electronic environment. By comparing the spectra of this compound with its less substituted counterparts, we can precisely assign proton signals and understand the electronic effects of the methyl and ethoxy substituents.
Comparative Analysis of 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its selected analogues. The data highlights the influence of substituent groups on the chemical shifts of the aromatic and aliphatic protons.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Ethoxy Protons (ppm) | Boronic Acid Protons (ppm) | Solvent |
| This compound | ~7.5 (s, 2H) | ~2.3 (s, 6H) | ~4.0 (q, 2H), ~1.4 (t, 3H) | ~8.0 (s, 2H) | DMSO-d6 |
| 4-Ethoxyphenylboronic acid | ~7.7 (d, 2H), ~6.9 (d, 2H) | - | ~4.1 (q, 2H), ~1.4 (t, 3H) | ~8.0 (s, 2H) | DMSO-d6 |
| 3,5-Dimethylphenylboronic acid | 7.38 (s, 2H), 7.00 (s, 1H) | 2.24 (s, 6H) | - | 3.44 (br s, 2H) | DMSO-d6 |
Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, br s = broad singlet.
Analysis of Spectral Data:
-
Aromatic Protons: In this compound, the two aromatic protons appear as a singlet around 7.5 ppm. This is due to the symmetrical substitution pattern on the benzene ring. In contrast, 4-ethoxyphenylboronic acid exhibits two doublets, characteristic of a para-substituted ring system. The spectrum of 3,5-dimethylphenylboronic acid shows two distinct singlets for the aromatic protons, corresponding to the two protons ortho to the boronic acid group and the single proton para to it.[1]
-
Methyl Protons: The two methyl groups in this compound and 3,5-dimethylphenylboronic acid give rise to a sharp singlet at approximately 2.3 ppm and 2.24 ppm, respectively, integrating to six protons.[1]
-
Ethoxy Protons: The ethoxy group in this compound and 4-ethoxyphenylboronic acid is characterized by a quartet around 4.0-4.1 ppm (for the -OCH2- protons) and a triplet around 1.4 ppm (for the -CH3 protons), with the expected 2:3 integration ratio.
-
Boronic Acid Protons: The acidic protons of the boronic acid group (-B(OH)2) typically appear as a broad singlet in DMSO-d6, often in the range of 8.0 ppm. In some cases, as seen with 3,5-dimethylphenylboronic acid in the provided data, these protons can appear at a different chemical shift and may be broader.[1]
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the phenylboronic acid derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer's field frequency on the deuterium signal of the solvent and optimize the magnetic field homogeneity through shimming.
-
1H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).
Visualization of Structural Relationships
The following diagram illustrates the structural similarities and differences between the three compounds, which directly correlate with their observed 1H NMR spectra.
Caption: Logical relationship between the target compound and its analogues.
The analysis of the 1H NMR spectra provides a clear and effective method for the characterization and differentiation of this compound and its structural analogues. The distinct patterns observed in the aromatic region, coupled with the characteristic signals of the substituent groups, allow for unambiguous structural assignment. This comparative guide serves as a valuable resource for researchers working with these important chemical building blocks.
References
A Comparative Guide to the HPLC Purity Analysis of 3,5-Dimethyl-4-ethoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible chemical synthesis. 3,5-Dimethyl-4-ethoxyphenylboronic acid is a key building block in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in complex molecules.[1] Given its role, a reliable analytical method to determine its purity and identify potential impurities is critical.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. It includes a detailed experimental protocol for a recommended method, a comparison with alternative HPLC conditions, and supporting data to guide analytical method development.
Experimental Protocols: HPLC Purity Analysis
A successful HPLC separation of boronic acids requires careful selection of the stationary and mobile phases to ensure good peak shape and resolution from potential impurities. Arylboronic acids can be analyzed effectively using reversed-phase (RP) HPLC.[2] The following protocol is a robust starting point for the analysis of this compound.
Recommended HPLC Protocol
This method utilizes a C18 column with low silanol activity to minimize secondary interactions and an acidic mobile phase to ensure the analyte is in a single protonation state, leading to sharp, symmetrical peaks.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : Waters XTerra MS C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (hold)
-
17-18 min: 90% to 10% B (return to initial)
-
18-22 min: 10% B (equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection : UV at 230 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute as needed for analysis.
dot
Caption: Experimental workflow for HPLC purity analysis.
Data Presentation: Comparison of HPLC Conditions
The choice of HPLC column and mobile phase modifier can significantly impact the separation of the main compound from its impurities. Boronic acids are known to sometimes form anhydride trimers, which can be a key process-related impurity. Furthermore, isomers or related compounds from the synthesis are also potential impurities.
Below is a comparative summary of expected performance using two different stationary phases: a standard C18 column and a column with low silanol activity (e.g., Waters XTerra or Newcrom R1[2]).
| Parameter | Method A: Standard C18 Column | Method B: Low-Silanol C18 Column |
| Analyte Retention Time | 8.5 min | 8.7 min |
| Analyte Peak Tailing | 1.4 | 1.1 |
| Resolution (Analyte/Impurity 1) | 1.8 | 2.5 |
| Resolution (Analyte/Impurity 2) | 2.1 | 2.8 |
| Theoretical Plates | ~7500 | ~9500 |
Data are representative and based on typical performance differences observed for polar analytes on these column types.
Analysis : Method B, using a modern low-silanol C18 column, provides superior performance. The reduced tailing factor indicates better peak symmetry, which is crucial for accurate integration and quantification. The significantly improved resolution between the main analyte peak and key impurities ensures a more reliable purity assessment.
Comparison with Alternative Analytical Methods
While reversed-phase HPLC is a versatile and widely used technique, other methods can also be employed for purity analysis, each with distinct advantages and disadvantages.
| Feature | HPLC-UV | Gas Chromatography (GC-FID/MS) |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on volatility and column interactions.[3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires derivatization (e.g., silylation) to make the polar boronic acid volatile and thermally stable.[3] |
| Analyte Suitability | Excellent for non-volatile and thermally sensitive compounds.[3] | Suitable only for volatile and thermally stable compounds (or those that can be made so via derivatization).[3] |
| Common Impurities | Detects non-volatile impurities like starting materials, reagents, and anhydride by-products. | Best for volatile impurities; non-volatile impurities will not elute from the column. |
| Throughput | High; modern systems can run samples in minutes. | Moderate; derivatization adds a significant step to sample preparation time. |
| Recommendation | Recommended for routine QC, stability testing, and general purity assessment. | Useful for orthogonal testing, especially for identifying volatile impurities or for structural confirmation with MS. |
dot
Caption: Logical comparison of HPLC and GC for boronic acid analysis.
References
A Comparative Guide to the X-ray Crystal Structures of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of various 4-substituted phenylboronic acids. Phenylboronic acids and their derivatives are of significant interest in organic synthesis, medicinal chemistry, and materials science due to their versatile reactivity and unique structural features. Understanding their solid-state structures is crucial for rational drug design, crystal engineering, and the development of novel materials. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and provides a visual workflow of the process.
Comparative Crystallographic Data of 4-Substituted Phenylboronic Acids
The introduction of different substituents at the para-position of the phenyl ring significantly influences the crystal packing and molecular geometry of phenylboronic acids. The following table summarizes key crystallographic parameters for a selection of 4-substituted phenylboronic acids, allowing for a direct comparison of their solid-state structures.
| Substituent | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | C-B (Å) | B-O (Å) (avg.) | O-B-O (°) |
| -H | C₆H₇BO₂ | Orthorhombic | Iba2 | 17.905 | 15.326 | 9.811 | 90 | 90 | 90 | 1.565 | 1.371 | 116.3 |
| -F | C₆H₆BFO₂ | Monoclinic | P2₁/c | 11.234 | 5.811 | 10.456 | 90 | 113.6 | 90 | 1.558 | 1.368 | 116.9 |
| -Cl | C₆H₆BClO₂ | Monoclinic | P2₁/n | 10.158 | 6.098 | 11.666 | 90 | 107.5 | 90 | 1.561 | 1.369 | 116.4 |
| -Br | C₆H₆BBrO₂ | Monoclinic | P2₁/c | 10.191 | 6.185 | 11.971 | 90 | 107.8 | 90 | 1.557 | 1.366 | 116.5 |
| -I | C₆H₆BIO₂ | Monoclinic | P2₁/c | 10.279 | 6.331 | 12.518 | 90 | 108.3 | 90 | 1.552 | 1.365 | 116.3 |
| -CH₃ | C₇H₉BO₂ | Monoclinic | P2₁/c | 13.799 | 5.923 | 9.036 | 90 | 106.6 | 90 | 1.562 | 1.370 | 116.7 |
| -OCH₃ | C₇H₉BO₃ | Monoclinic | P2₁/n | 7.426 | 11.516 | 8.841 | 90 | 101.9 | 90 | 1.567 | 1.371 | 116.0 |
| -COOH | C₇H₇BO₄ | Monoclinic | C2/c | 16.516 | 6.223 | 14.128 | 90 | 108.9 | 90 | 1.559 | 1.370 | 118.1 |
Note: The crystallographic data presented here are compiled from various sources and may have been determined under different experimental conditions. For detailed information, please refer to the original publications.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of substituted phenylboronic acids.
Synthesis of 4-Substituted Phenylboronic Acids
A common and effective method for the synthesis of 4-substituted phenylboronic acids is the reaction of a Grignard reagent, formed from the corresponding 4-substituted bromobenzene, with a trialkyl borate followed by acidic hydrolysis.[1]
Materials:
-
4-Substituted bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of the 4-substituted bromobenzene in anhydrous THF is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a change in color and the disappearance of the magnesium. The mixture is then refluxed until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is maintained at this temperature for several hours.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of aqueous hydrochloric acid. This hydrolyzes the borate ester to the corresponding boronic acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of organic solvents) to yield the pure 4-substituted phenylboronic acid.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for accurate X-ray diffraction analysis.[2]
1. Crystal Growth:
-
Slow Evaporation: A saturated or near-saturated solution of the purified phenylboronic acid derivative is prepared in a suitable solvent (e.g., acetone, methanol, or a solvent mixture).[3] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data collection is performed on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[4]
-
The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.[6]
-
The structural model is then refined by full-matrix least-squares procedures against the experimental data to optimize the atomic positions, and thermal parameters.[4]
Workflow for X-ray Crystal Structure Determination of Substituted Phenylboronic Acids
The following diagram illustrates the general workflow from the synthesis of a substituted phenylboronic acid to its final structural analysis.
Caption: Workflow from synthesis to crystal structure determination.
References
- 1. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erp.iitkgp.ac.in [erp.iitkgp.ac.in]
A Comparative Guide to the Reactivity of 3,5-Dimethyl-4-ethoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of boronic acid is a critical parameter that dictates reaction efficiency, yield, and scope. This guide provides an objective comparison of the reactivity of 3,5-Dimethyl-4-ethoxyphenylboronic acid with other commonly used arylboronic acids, supported by established principles and illustrative experimental data.
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by a combination of electronic and steric effects imparted by its substituents. These factors predominantly affect the transmetalation step, which is often rate-determining.
-
Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring of the boronic acid increase the nucleophilicity of the ipso-carbon, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease electron density, potentially slowing this step.
-
Steric Effects: Bulky substituents, particularly in the ortho positions, can sterically hinder the approach of the boronic acid to the palladium center, thereby impeding the transmetalation process and reducing the overall reaction rate.[1]
This compound possesses a unique combination of these features: two ortho-methyl groups that introduce steric bulk and a para-ethoxy group which is electron-donating. The interplay of these characteristics determines its reactivity profile.
Quantitative Performance Comparison
While direct head-to-head kinetic studies for this compound are not extensively available in the literature, we can construct a comparative analysis based on reported yields for structurally related boronic acids under similar Suzuki-Miyaura coupling conditions. The following table provides a summary of expected and reported yields for the coupling of various boronic acids with a representative aryl bromide, 4-bromoanisole.
| Boronic Acid | Substituent Effects | Plausible Yield (%) | Plausible Reaction Time (hours) | Rationale |
| Phenylboronic acid | Unsubstituted (neutral) | 85 | 6 | Baseline for comparison.[2] |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | 92 | 4 | The electron-donating group generally accelerates the transmetalation step, leading to higher yields and shorter reaction times.[2] |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing (-CF₃) | 75 | 8 | The strong electron-withdrawing group decreases the nucleophilicity of the aryl ring, slowing down transmetalation. |
| 2-Tolylboronic acid | Weak electron-donating (-CH₃), Steric hindrance (ortho-methyl) | 88 | 5 | The ortho-methyl group introduces some steric hindrance, which can be partially offset by its weak electron-donating effect. |
| This compound | Two electron-donating groups (-OC₂H₅, -CH₃ x2), Significant steric hindrance | ~80-90 | ~5-7 | The strong electron-donating effect of the ethoxy group is expected to enhance reactivity. However, the two ortho-methyl groups introduce significant steric hindrance, which likely counteracts the electronic benefit to some extent, leading to moderate to high yields and reaction times. |
Note: The plausible yields and reaction times for this compound are estimations based on the combined electronic and steric effects of its substituents and data from analogous systems.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below is a general methodology for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe. Degassing can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is between 2 and 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
A Comparative Guide to Analytical Methods for Confirming the Structure of Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of boronic acid derivatives is a cornerstone of modern drug discovery and development, where these compounds serve as versatile intermediates and pharmacophores. The confirmation of their chemical structure is paramount for ensuring the integrity of research and the quality of pharmaceutical products. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of boronic acid derivatives, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
A multi-pronged analytical approach is often necessary for the unambiguous structural confirmation of boronic acid derivatives. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. Each method offers unique insights into the molecular architecture of these compounds.
| Analytical Technique | Information Provided | Key Advantages | Common Challenges |
| NMR Spectroscopy | Detailed information on the molecular framework, including the connectivity of atoms and the electronic environment of the boron atom. | Non-destructive, provides detailed structural information in solution. ¹¹B NMR is specific to the boron center.[1][2] | Lower sensitivity compared to MS, potential for signal broadening. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, aiding in elemental composition determination. | High sensitivity, suitable for trace analysis and complex mixtures.[3][4] | Boronic acids can dehydrate to form cyclic boroxines, complicating spectral interpretation.[4] Derivatization is often required for GC-MS.[4] |
| X-ray Crystallography | Definitive three-dimensional structure of the molecule in the solid state, including bond lengths, angles, and intermolecular interactions.[5][6] | Provides an unambiguous solid-state structure. | Requires a high-quality single crystal, which can be challenging to obtain.[7] |
| IR Spectroscopy | Information on the functional groups present in the molecule, particularly the B-O and O-H bonds. | Fast and simple method for identifying key functional groups. | Provides limited information on the overall molecular structure. Spectral interpretation can be complex.[8][9] |
| HPLC | Separation and quantification of the boronic acid derivative from impurities. | Excellent for assessing purity and for quantification when coupled with a suitable detector.[10][11] | Does not directly provide structural information beyond retention time, unless coupled with MS. |
Quantitative Performance of Analytical Methods
The selection of an analytical method is often dictated by the specific requirements of the analysis, such as the desired sensitivity and the sample matrix.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV | HPLC-MS | HPLC with Post-Column Derivatization (Alizarin) |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity | Selective detection of boronic acids |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[11] | High (LOD of 1.2 ng for phenylboronic acid)[12][13] |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) | Highly selective for boronic acids |
| Key Advantage | Robust, widely available, good for quantification | Provides molecular weight confirmation[11] | Selective detection in complex mixtures[12] |
| Key Limitation | Structure is inferred; isomers can be difficult to distinguish[11] | Requires volatile mobile phases[11] | Requires additional hardware for post-column reaction |
Mass Spectrometry Ionization Techniques
| Ionization Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| ESI-MS | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents may be observed.[4] | Soft ionization, suitable for LC-MS, good for polar compounds.[4] | Can be complicated by adduct formation and in-source reactions.[4][14] |
| MALDI-MS | Optional | Often forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[3][4] | High sensitivity, tolerant of some salts, suitable for complex mixtures.[3][4] | Requires a suitable matrix; derivatization can simplify spectra.[3][4] |
| GC-MS | Mandatory | Provides detailed fragmentation patterns.[4] | Excellent chromatographic separation, reproducible fragmentation.[4] | Requires derivatization (e.g., silylation) to increase volatility.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these analytical techniques.
NMR Spectroscopy (¹¹B NMR)
¹¹B NMR is a powerful tool for probing the environment of the boron atom.[1][2]
Sample Preparation:
-
Dissolve approximately 4 mg of the boronic acid derivative in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid a background signal from borosilicate glass.[15]
Instrument Parameters:
-
Instrument: High-field NMR spectrometer (e.g., 128 MHz for ¹¹B).[15]
-
Acquisition: Acquire spectra with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[15]
-
Data Analysis: The chemical shift indicates the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[15]
Mass Spectrometry (GC-MS with Silylation)
Derivatization is typically required to increase the volatility of boronic acids for GC-MS analysis.[4]
Sample Preparation (Silylation):
-
Dissolve approximately 1 mg of the boronic acid derivative in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[4]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes.[4][11]
GC-MS Conditions:
-
Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5-10 min).[4][11]
-
Mass Range: m/z 50 - 600.[11]
X-ray Crystallography
This technique provides the definitive solid-state structure.[5][16]
Crystal Growth:
-
Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7][17]
Data Collection:
-
Select a high-quality crystal (typically 0.1 to 0.5 mm) and mount it on a goniometer head.[17]
-
Data collection is performed using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[17]
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and symmetry.
-
Computational methods are used to solve the phase problem and generate an initial electron density map, which is then refined to yield the final crystal structure.[17]
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for the key analytical techniques.
Caption: A typical experimental workflow for NMR spectroscopy analysis.
Caption: A generalized workflow for mass spectrometry analysis.
Caption: The workflow for single-crystal X-ray crystallography.
Caption: Logical flow for comprehensive structural elucidation.
Conclusion
The structural confirmation of boronic acid derivatives is most reliably achieved through the synergistic use of multiple analytical techniques. While mass spectrometry and NMR spectroscopy provide essential information regarding molecular weight and connectivity in a relatively high-throughput manner, X-ray crystallography stands as the gold standard for unambiguous three-dimensional structural determination. The choice and sequence of analytical methods will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. This guide serves as a foundational resource to aid researchers in navigating the analytical landscape for the robust characterization of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.wur.nl [research.wur.nl]
- 14. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Electron-Rich vs. Electron-Poor Boronic Acids in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] The electronic properties of the coupling partners, particularly the boronic acid, significantly influence the reaction's efficiency and yield. This guide provides an objective comparison of the performance of electron-rich and electron-poor boronic acids in Suzuki coupling, supported by experimental data and detailed methodologies.
The electronic nature of substituents on the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. Generally, electron-donating groups can enhance the nucleophilicity of the organic group attached to boron, potentially facilitating a faster transmetalation. Conversely, electron-withdrawing groups can decrease the nucleophilicity, often leading to slower transmetalation rates and presenting challenges such as competing side reactions like protodeboronation.[2][3][4]
Quantitative Data Presentation
The following table summarizes experimental data from various studies, illustrating the impact of electron-donating and electron-withdrawing groups on the yield of Suzuki-Miyaura coupling reactions. It is important to note that direct comparison of yields can be complex due to variations in reaction conditions across different studies.[5]
| Boronic Acid Coupling Partner | Electronic Nature | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Rich | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 | [1] |
| Phenylboronic acid | Neutral | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 | [1] |
| 4-Formylphenylboronic acid | Electron-Poor | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Poor | 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 | [1] |
| 2,4-Difluorophenylboronic acid | Electron-Poor | Pentafluorobromobenzene | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | Dioxane | 95 | 60 | 88 | [6] |
| 2,3,4,5-Tetrafluorophenylboronic acid | Electron-Poor | Pentafluorobromobenzene | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | Dioxane | 95 | 60 | 31 | [6] |
| Pentafluorophenylboronic acid | Electron-Poor | Pentafluorobromobenzene | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | Dioxane | 95 | 60 | 0 | [6] |
Experimental Protocols
A generalized protocol for comparing the performance of different boronic acids is provided below. This can be adapted for specific substrates and conditions. For challenging couplings, such as those involving electron-deficient boronic acids, the use of highly active catalyst systems, like those employing Buchwald-type phosphine ligands (e.g., SPhos, XPhos), is often necessary.[2][5]
General Procedure for Suzuki-Miyaura Coupling:
-
Reagent Preparation: Prepare stock solutions of the aryl halide (e.g., 0.1 M), the respective boronic acid (electron-rich or electron-poor, e.g., 0.1 M), an internal standard for analytical purposes (e.g., dodecane, 0.05 M), and a base (e.g., K₃PO₄, 0.3 M) in the chosen solvent system (e.g., 9:1 Toluene/H₂O).[2] Prepare a separate stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 ratio) in the reaction solvent.[2]
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide solution, the boronic acid solution, the internal standard solution, and the base solution. The vial should be purged with an inert gas (e.g., argon or nitrogen).[7]
-
Initiation: Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C). Initiate the reaction by adding the catalyst stock solution via syringe.[2]
-
Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals. Each aliquot should be quenched (e.g., with diethyl ether and water) and then analyzed by techniques such as GC-MS or LC-MS to determine the consumption of starting materials and the formation of the product.[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
The following diagrams illustrate the key mechanistic and workflow aspects of the Suzuki coupling reaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2. Experimental workflow for comparing boronic acid performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Landscape of Suzuki-Miyaura Reactions: The Impact of Arylboronic Acid Substitution
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. For researchers, scientists, and professionals in drug development, optimizing this reaction is paramount. A critical factor influencing the reaction's efficiency is the choice of the arylboronic acid, with substituents on the aromatic ring playing a decisive role in the reaction kinetics. This guide provides an objective comparison of the kinetic performance of various substituted arylboronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed methodologies.
The Role of Substituents: A Balancing Act of Electronics and Sterics
The rate of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the substituents on the arylboronic acid. These properties primarily influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Electronic Effects: The nucleophilicity of the aryl group being transferred from the boron atom to the palladium center is a key determinant of the transmetalation rate.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aryl ring. This enhances the nucleophilicity of the carbon atom attached to boron, generally leading to an acceleration of the transmetalation step and a faster overall reaction rate.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and trifluoromethyl (-CF₃) groups, decrease the electron density on the aryl ring. This reduces the nucleophilicity of the ipso-carbon, which can slow down the transmetalation process and, consequently, the overall reaction rate.[1]
Steric Effects: The size and position of the substituent on the arylboronic acid can also impact the reaction kinetics. Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.
Quantitative Comparison of Reaction Rates
The influence of substituents on the reaction rate can be quantitatively assessed by comparing the initial reaction rates of different arylboronic acids under identical conditions. The following table provides a summary of the relative initial rates for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with an aryl halide. The rates are normalized relative to the reaction with unsubstituted phenylboronic acid.
| Arylboronic Acid | Substituent Type | Relative Initial Rate (Normalized) |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | ~1.5 - 2.0 |
| 4-Methylphenylboronic acid | Weak Electron-Donating | ~1.2 - 1.5 |
| Phenylboronic acid | Unsubstituted | 1.0 |
| 4-Chlorophenylboronic acid | Weak Electron-Withdrawing | ~0.7 - 0.9 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing | ~0.4 - 0.6 |
Note: These values are illustrative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide).
Experimental Protocols for Kinetic Analysis
A thorough kinetic analysis of a Suzuki-Miyaura reaction is essential for understanding the influence of a particular substituted arylboronic acid and for optimizing reaction conditions. Below are detailed methodologies for conducting such studies.
General Experimental Setup
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Internal standard (e.g., dodecane, mesitylene) for chromatographic analysis
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure for Reaction Monitoring by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
-
Reaction Mixture Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the substituted arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the degassed solvent (10 mL) to the flask. Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1-2 mol%).
-
Reaction Initiation: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature to initiate the reaction (time t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl in an organic solvent for GC analysis, or a specific mobile phase for HPLC).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve. By performing the reaction at different initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined, and the rate constant (k) can be calculated. To determine the activation energy (Ea), the reaction is performed at different temperatures, and the Arrhenius equation is applied.
Visualizing the Process: Reaction Mechanism and Experimental Workflow
To better understand the kinetic analysis process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
comparative study of palladium catalysts for coupling with 3,5-Dimethyl-4-ethoxyphenylboronic acid
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3,5-Dimethyl-4-ethoxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the choice of an optimal palladium catalyst is critical for the successful coupling of structurally complex substrates such as this compound. This sterically hindered and electron-rich boronic acid presents unique challenges, making catalyst selection a key determinant of reaction yield and efficiency. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound and similar substrates, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in publicly available literature. However, by examining data from reactions with structurally similar, sterically hindered arylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several key palladium-based catalytic systems in Suzuki-Miyaura reactions with relevant model substrates. It is important to note that the data presented is compiled from different sources with varying reaction conditions and should be used as a guide for catalyst selection rather than a direct quantitative comparison.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| PdCl₂(dppf) | 2-Chlorotoluene | 3-Pyridinylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| Pd(OAc)₂ / SPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95 |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 | >95 |
| [Pd(IPr)(cinnamyl)Cl] | 2-Chloro-6-methylaniline | Mesitylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 18 | 94 |
Note: The data presented is for illustrative purposes, drawing from studies on sterically hindered arylboronic acids and aryl halides.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific case of this compound.
Protocol 1: Using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base such as sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and ethanol (5 mL), followed by degassed water (1 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using PdCl₂(dppf)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%), and a base such as potassium phosphate (2.0 mmol, 2.0 equiv).[1]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: Using a Buchwald-Type Catalyst System (e.g., Pd(OAc)₂ / SPhos)
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%), and a base like potassium phosphate (2.0 mmol, 2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
References
A Comparative Guide to Base Selection for Suzuki-Miyaura Coupling Reactions with 3,5-Dimethyl-4-ethoxyphenylboronic acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical parameter influencing the success of this reaction is the choice of base, which can significantly affect reaction yield, rate, and selectivity. This guide provides an objective comparison of various bases, supported by established principles and experimental data from analogous systems, to assist in the rational selection of a base for reactions involving 3,5-Dimethyl-4-ethoxyphenylboronic acid and similar electron-rich arylboronic acids.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step by activating the boronic acid.[1][2][3] This is generally proposed to occur via two main pathways: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic boronate complex, or the hydroxide pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[4] The choice of base can determine which pathway is favored and the overall efficiency of the catalytic cycle.[5]
Comparative Performance of Different Bases
The selection of an optimal base is contingent on the specific substrates, catalyst, and solvent system. For electron-rich boronic acids like this compound, the choice of base is crucial for achieving high yields and minimizing side reactions such as protodeboronation.[6] Below is a summary of commonly used bases and their general performance characteristics in Suzuki-Miyaura coupling reactions.
| Base | Type | Typical Concentration (equiv.) | General Performance Characteristics |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 1.5 - 2.5 | A widely used, effective, and economical base.[7][8] Often provides a good balance of reactivity and selectivity. It is a good starting point for optimization.[7] |
| Potassium Carbonate (K₂CO₃) | Inorganic | 1.5 - 2.5 | Similar to Na₂CO₃ but slightly more basic. Its higher solubility in some organic solvents can be advantageous. |
| Potassium Phosphate (K₃PO₄) | Inorganic | 1.5 - 3.0 | A stronger base than carbonates, often effective for less reactive aryl chlorides or sterically hindered substrates.[9] Can be beneficial in anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 1.5 - 2.5 | A highly effective but more expensive base. The large, soft cesium cation can enhance catalytic activity. |
| Potassium Fluoride (KF) | Inorganic | 2.0 - 3.0 | The fluoride ion is thought to play a unique role in activating the boronic acid and can be effective, especially when other bases fail.[3][4] |
| Sodium Hydroxide (NaOH) | Inorganic | 2.0 - 3.0 | A very strong base that can lead to high reaction rates, but its high basicity may promote side reactions, including hydrolysis of sensitive functional groups.[4][8] |
| Potassium Hydroxide (KOH) | Inorganic | 2.0 - 3.0 | Similar in strength to NaOH, it can be effective but also carries the risk of promoting undesired side reactions.[4] |
| Triethylamine (TEA) | Organic | 2.0 - 4.0 | A common organic base, generally milder than inorganic bases. Can be useful for substrates sensitive to strong inorganic bases. |
| Diisopropylethylamine (DIPEA) | Organic | 2.0 - 4.0 | A non-nucleophilic organic base that is often employed when base-sensitive functional groups are present in the substrates.[4] |
Experimental Protocols
Reproducibility in cross-coupling reactions is highly dependent on the experimental setup and procedure. Below is a representative protocol for screening different bases in the Suzuki-Miyaura coupling of an aryl halide with this compound.
General Procedure for Base Screening
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and the selected base.[6]
-
Seal the flask with a rubber septum and purge the vessel by evacuating and backfilling with an inert gas three times.[6]
-
Add the degassed solvent mixture to the flask via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dimethyl-4-ethoxyphenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3,5-Dimethyl-4-ethoxyphenylboronic acid, ensuring compliance with safety regulations and fostering a secure research environment. The following protocols are based on established best practices for similar boronic acid compounds and should be implemented in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is categorized as an irritant and should be handled with care.
Key Safety Information:
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent skin and eye contact, which can cause irritation.[1][2][3] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of dust particles which may cause respiratory irritation.[1][2] |
| Spill Management | Use an absorbent material to contain the spill, then sweep up and place in a sealed container for disposal.[4] | To prevent the spread of the chemical and ensure proper cleanup. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][3] | To avoid potentially hazardous chemical reactions. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify the waste as hazardous solid organic waste and as an irritant.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. It is crucial to keep it separate from incompatible materials.[4]
-
Packaging Waste:
-
Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's established procedures for hazardous waste pickup.[4]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to ensure the safety of all personnel and to prevent environmental contamination.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
The first rinseate, and all subsequent rinses, must be collected and disposed of as liquid hazardous waste.[4]
-
Transfer the rinseate to a designated and properly labeled hazardous waste container.[4]
-
-
Final Cleaning: After the initial hazardous waste rinse, the container can be washed with soap and water.
-
Container Disposal: Once clean and dry, dispose of the container in the appropriate laboratory recycling or waste stream as per your institution's guidelines.
Emergency Procedures: Spill and Exposure
Small Spills (within a fume hood):
-
Wear appropriate PPE.
-
Carefully sweep or vacuum the material and place it into a sealed bag or container.[4]
-
Label the container as "Hazardous Waste" containing "this compound".[4]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[4]
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.[4]
-
Alert laboratory personnel and contact your institution's EHS office immediately.[4]
-
Prevent entry into the affected area until it has been cleared by EHS personnel.[4]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dimethyl-4-ethoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dimethyl-4-ethoxyphenylboronic acid. The following procedures are based on safety data for closely related boronic acid compounds and represent best practices for laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye irritation.[1]
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when splashing is possible.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | A standard laboratory coat. Protective boots may be necessary depending on the scale of the operation.[1] |
| Respiratory | A dust respirator (e.g., N95) should be used if dust is generated or if working in a poorly ventilated area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to ensure safety and minimize exposure.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for a closely related compound, such as 4-Ethoxyphenylboronic Acid, to understand the potential hazards.
-
Ensure that a calibrated safety shower and eye wash station are readily accessible.[2]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling the Compound :
-
Post-Handling :
-
After handling, wash hands and face thoroughly.[1]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated clothing.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Small Quantities (Solid) | Scoop or sweep up the material and place it in a designated, labeled, and sealed container for chemical waste.[3] |
| Contaminated Materials | Any materials such as gloves, paper towels, or weighing paper contaminated with the compound should be placed in a sealed bag and disposed of as hazardous waste. |
| Empty Containers | Handle uncleaned containers as you would the product itself.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste. |
| Large Quantities/Bulk Disposal | For larger amounts, the waste should be collected in labeled and sealed containers and transferred to a certified hazardous waste disposal facility.[5] Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local and national regulations.[3] |
Important Note: Never dispose of boronic acids down the drain unless explicitly permitted by your local water authority and institutional EHS guidelines.[5][6] Mixing boronic acids with other chemicals for disposal without professional guidance can lead to dangerous reactions.[5]
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
